molecular formula C9H9FO2 B1333729 Methyl 4-fluoro-2-methylbenzoate CAS No. 174403-69-1

Methyl 4-fluoro-2-methylbenzoate

Cat. No.: B1333729
CAS No.: 174403-69-1
M. Wt: 168.16 g/mol
InChI Key: ZQFCTCYDRQFPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFCTCYDRQFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381962
Record name methyl 4-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174403-69-1
Record name methyl 4-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a focus on providing actionable data and methodologies for professionals in scientific research and development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 4, and a methyl ester group at position 1.

Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 174403-69-1
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.17 g/mol
InChI Key ZQFCTCYDRQFPBU-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=C(C)C=C(F)C=C1[1]
Synonyms 4-Fluoro-2-methylbenzoic acid methyl ester, Benzoic acid, 4-fluoro-2-methyl-, methyl ester[1]

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical properties is provided in the table below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Colorless Liquid
Boiling Point 206 °C at 760 mmHg[3]
Density 1.137 g/cm³[4]
Flash Point 77 °C[3][4]
Purity Typically ≥97%[4]

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. For reference, spectral data of a closely related isomer, Methyl 4-fluorobenzoate, is provided where available.

Table 3: Spectral Data Summary

Spectrum TypeExpected/Observed Data
¹H NMR Expected signals for aromatic protons, a methyl ester singlet, and a methyl group singlet.
¹³C NMR Expected signals for aromatic carbons, a carbonyl carbon, a methoxy carbon, and a methyl carbon.
IR Spectroscopy Expected characteristic peaks for C=O (ester), C-F, and aromatic C-H stretching.
Mass Spectrometry Expected molecular ion peak [M]⁺ at m/z = 168.

Note: While a definitive spectrum for this compound was not found in the search, a supplier, ChemicalBook, indicates the availability of such data.[5] Researchers are advised to consult commercial suppliers for specific spectral information.

Synthesis

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Synthesis of 4-Fluoro-2-methylbenzoic Acid (Precursor)

A common method for the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[6]

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in an appropriate solvent (e.g., 1,2-dichloroethane).

  • Catalysis: Cool the mixture and add a Lewis acid catalyst, such as anhydrous aluminum trichloride.

  • Acylation: Maintain the reaction at a controlled temperature while monitoring the progress by a suitable analytical method (e.g., HPLC).

  • Hydrolysis: Upon completion, the intermediate is hydrolyzed under alkaline conditions (e.g., using a 30% aqueous solution of sodium hydroxide).

  • Acidification and Isolation: The reaction mixture is then acidified (e.g., with concentrated hydrochloric acid) to precipitate the crude product.

  • Purification: The crude 4-fluoro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.

Fischer Esterification to this compound

The final product is obtained by the acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with methanol.

Experimental Protocol: Fischer Esterification (Adapted from a general procedure for benzoic acid esterification)[7]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient for the reaction to reach equilibrium, typically several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Synthesis Workflow Diagram:

Synthesis_Workflow Synthesis of this compound cluster_precursor Precursor Synthesis cluster_esterification Esterification m-Fluorotoluene m-Fluorotoluene Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid Catalyst) m-Fluorotoluene->Friedel_Crafts Trihaloacetyl_chloride Trihaloacetyl_chloride Trihaloacetyl_chloride->Friedel_Crafts Intermediate_Ketone Intermediate Ketone Friedel_Crafts->Intermediate_Ketone Hydrolysis Alkaline Hydrolysis & Acidification Intermediate_Ketone->Hydrolysis 4-Fluoro-2-methylbenzoic_acid 4-Fluoro-2-methylbenzoic Acid Hydrolysis->4-Fluoro-2-methylbenzoic_acid Fischer_Esterification Fischer Esterification (Acid Catalyst, Reflux) 4-Fluoro-2-methylbenzoic_acid->Fischer_Esterification Methanol Methanol Methanol->Fischer_Esterification Crude_Product Crude Product Fischer_Esterification->Crude_Product Purification Workup & Purification (Extraction, Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in organic synthesis.[4] Its fluorinated structure makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. It is often employed in the synthesis of compounds with potential anti-inflammatory or antimicrobial activities.

While specific biological activities of this compound itself are not documented in the reviewed literature, its role as an intermediate is crucial in the drug discovery and development process.[4]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic intermediate. Therefore, a diagram for a signaling pathway involving this specific compound cannot be provided at this time. Researchers investigating novel fluorinated compounds may find this molecule to be a valuable starting point for the synthesis of new chemical entities with potential biological activities.

Safety and Handling

This compound is considered hazardous. The following is a summary of its hazard information.

Table 4: Hazard and Safety Information

Hazard StatementDescription
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation
H332 Harmful if inhaled[3]
H335 May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with applications in pharmaceutical and materials science research. This guide has provided a summary of its chemical and physical properties, a detailed methodology for its synthesis, and an overview of its applications. While direct biological activity data for this compound is not currently available, its role as a precursor to potentially bioactive molecules underscores its importance in the field of drug discovery. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

References

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174403-69-1

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-methylbenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and applications, with a focus on its role as a building block in pharmaceutical research.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][2] It is recognized for its utility as a versatile intermediate in a range of organic synthesis reactions.[3] The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 174403-69-1[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₉FO₂[3][7]
Molecular Weight 168.17 g/mol [1]
Appearance Colorless Liquid[1][2]
Purity Typically ≥97%[9]
Boiling Point 206 °C[3]
Density 1.137 g/cm³[3]
Flash Point 77 °C[3]
Storage Temperature Room Temperature[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.

G General Synthesis Workflow cluster_0 Synthesis of 4-fluoro-2-methylbenzoic acid cluster_1 Esterification m-fluorotoluene m-fluorotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation m-fluorotoluene->Friedel-Crafts Acylation Trichloroacetyl chloride Trichloroacetyl chloride Trichloroacetyl chloride->Friedel-Crafts Acylation Hydrolysis & Acidification Hydrolysis & Acidification Friedel-Crafts Acylation->Hydrolysis & Acidification 4-fluoro-2-methylbenzoic acid 4-fluoro-2-methylbenzoic acid Hydrolysis & Acidification->4-fluoro-2-methylbenzoic acid Esterification Reaction Esterification Reaction 4-fluoro-2-methylbenzoic acid->Esterification Reaction Methanol Methanol Methanol->Esterification Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Reaction This compound This compound Esterification Reaction->this compound G Inhibition of the COX Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Fluorinated Benzoic Acid Derivatives Fluorinated Benzoic Acid Derivatives Fluorinated Benzoic Acid Derivatives->COX-1 / COX-2 Inhibition

References

Spectroscopic Analysis of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis against similar molecules such as methyl 4-fluorobenzoate and methyl 2-methylbenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0Doublet of Doublets (dd)1HAr-H (ortho to -COOCH₃)
~6.8-7.0Doublet of Doublets (dd)1HAr-H (meta to -COOCH₃, ortho to -F)
~6.7-6.9Doublet of Doublets (dd)1HAr-H (ortho to -CH₃, meta to -F)
~3.8-3.9Singlet (s)3H-COOCH
~2.4-2.6Singlet (s)3HAr-CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~166-168C =O (Ester)
~162-165 (d, ¹JCF ≈ 250 Hz)C -F
~140-142Ar-C (quaternary, attached to -CH₃)
~131-133 (d, ³JCF ≈ 8 Hz)Ar-C H (ortho to -COOCH₃)
~125-127 (d)Ar-C (quaternary, attached to -COOCH₃)
~115-117 (d, ²JCF ≈ 21 Hz)Ar-C H (meta to -COOCH₃, ortho to -F)
~112-114 (d, ²JCF ≈ 21 Hz)Ar-C H (ortho to -CH₃, meta to -F)
~51-53-COOC H₃
~20-22Ar-C H₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100Medium-WeakC-H stretch (Aromatic)
~2950-2990Medium-WeakC-H stretch (Aliphatic, -CH₃)
~1720-1740StrongC=O stretch (Ester)
~1600-1620MediumC=C stretch (Aromatic ring)
~1480-1520MediumC=C stretch (Aromatic ring)
~1250-1300StrongC-O stretch (Ester, asymmetric)
~1100-1150StrongC-F stretch
~1050-1100MediumC-O stretch (Ester, symmetric)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
137High[M - OCH₃]⁺
109Medium[M - COOCH₃]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Sample: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • ATR: Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and typically provides the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample Purified Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS, LC-MS) Prep_MS->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR_Acq->IR_Data MS_Data Mass-to-Charge (m/z) Molecular Weight Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Methyl 4-fluoro-2-methylbenzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of Methyl 4-fluoro-2-methylbenzoate (CAS No: 174403-69-1), a key intermediate in organic synthesis. Understanding these properties is critical for optimizing reaction conditions, developing stable formulations, and ensuring appropriate storage and handling.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is detailed below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 174403-69-1[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol
Physical Form Colorless Liquid[1]
Purity ≥98%[2][3]
Storage Temperature Room Temperature[1]

Solubility Profile

Table 2.1: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
WaterPoorly Soluble / InsolubleThe hydrophobic aromatic ring and ester group limit aqueous solubility.[4][5][6]
MethanolSolublePolar protic solvent, miscible with esters.[6]
EthanolSolublePolar protic solvent, miscible with esters.[4][6]
Diethyl EtherSolubleCommon organic solvent for esters.[4][6]
Organic SolventsMiscibleGenerally miscible with a wide range of organic solvents.[5]

Table 2.2: Quantitative Solubility (Data Not Available)

Quantitative experimental data is required for precise solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)
Data Not AvailableN/AN/A

Stability Profile

The stability of this compound is dictated by its ester functional group. It is susceptible to degradation under certain conditions, particularly hydrolysis. Forced degradation studies are essential to fully characterize its stability.[7][8]

Table 3.1: Predicted Chemical Stability & Degradation Pathways

ConditionStabilityPredicted Degradation Pathway & Products
Acidic (Hydrolysis) SusceptibleAcid-catalyzed hydrolysis to yield 4-fluoro-2-methylbenzoic acid and methanol.[9]
Basic (Hydrolysis) Highly SusceptibleBase-catalyzed hydrolysis (saponification) to form the salt of 4-fluoro-2-methylbenzoic acid and methanol.[5][10][11]
Oxidative SusceptibleIncompatible with oxidizing agents.[6] Degradation pathway is compound-specific.
Thermal Generally StableExpected to be stable at room temperature for storage.[1] High temperatures may cause degradation.
Photolytic Data Not AvailablePhotostability testing as per ICH Q1B guidelines would be required to determine sensitivity to UV/visible light.[8][12]

Experimental Protocols

The following sections detail standardized methodologies for quantitatively determining the solubility and stability of this compound.

Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[13]

  • Preparation : Prepare a series of vials containing a known volume of the selected solvent (e.g., water, buffered solutions, organic solvents).

  • Addition of Solute : Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.[13]

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[14]

  • Sampling and Analysis : Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a suitable syringe filter that does not bind the compound.

  • Quantification : Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, against a calibration curve.[14][16]

  • Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol: Stability Assessment via Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[8][10] The goal is typically to achieve 5-20% degradation.[10][12]

  • Sample Preparation : Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]

  • Acid Hydrolysis : Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 80°C) for a defined period. Neutralize the sample after the stress period.[10]

  • Base Hydrolysis : Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and maintain at room or elevated temperature. Given that esters are labile to bases, conditions may need to be moderated.[10] Neutralize the sample after the stress period.

  • Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]

  • Thermal Degradation : Store the sample solution at an elevated temperature (e.g., 80°C) in the dark to prevent photolytic effects.

  • Photolytic Degradation : Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[12] A control sample should be kept in the dark.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.

Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to the analysis of this compound.

G Workflow for Shake-Flask Solubility Determination A Add excess compound to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge/Filter to separate solid B->C D Withdraw & dilute supernatant C->D E Quantify via HPLC or UV-Vis D->E F Calculate Solubility E->F

Caption: A flowchart of the shake-flask method for solubility determination.

G Base-Catalyzed Hydrolysis Pathway reactant {this compound | + OH⁻} intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product1 4-fluoro-2-methylbenzoate (Anion) intermediate->product1 Elimination of Methoxide product2 Methanol intermediate->product2

Caption: The mechanism of base-catalyzed hydrolysis (saponification).

References

Navigating the Safety Profile of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on clear data presentation, procedural workflows, and an analysis of its hazard profile.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [2]
Physical Form Colorless Liquid
Purity 95% - ≥98%[3]
Storage Temperature Room Temperature

Section 2: Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. One Safety Data Sheet (SDS) from Thermo Fisher Scientific, revised in April 2024, states that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and requires no label elements.[2]

Conversely, a safety information page from Sigma-Aldrich lists several hazard statements, indicating potential health risks. This discrepancy may arise from different data sources, purity levels, or supplier-specific assessments. For a comprehensive safety approach, it is prudent to consider the more stringent hazard classification. The GHS pictograms and hazard statements from this more cautious perspective are detailed in Table 2.

PictogramGHS CodeHazard StatementPrecautionary Statements
alt text
GHS07H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This table represents the more stringent hazard classification found for this compound.

Section 3: Toxicological Profile

Detailed toxicological studies on this compound are not extensively available in the public domain. One SDS indicates that the toxicological properties have not been fully investigated.[2] The same source reports no known effects for mutagenicity, reproductive toxicity, developmental toxicity, or teratogenicity, and it is not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.[2]

Given the hazard statements from other suppliers, it is recommended to handle this chemical with the assumption that it is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory system.

Section 4: Experimental Protocols and Workflows

General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for this compound m-fluorotoluene m-fluorotoluene acylation Friedel-Crafts Acylation (Anhydrous AlCl3) m-fluorotoluene->acylation trichloroacetyl_chloride trichloroacetyl_chloride trichloroacetyl_chloride->acylation intermediate 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone acylation->intermediate hydrolysis Hydrolysis (NaOH) intermediate->hydrolysis acid 4-fluoro-2-methylbenzoic acid hydrolysis->acid esterification Esterification (Methanol, Acid Catalyst) acid->esterification product This compound esterification->product

Caption: A potential synthetic workflow for this compound.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram outlines the recommended workflow for handling and in case of accidental exposure.

Safe_Handling_Workflow Safe Handling and Emergency Response Workflow cluster_handling Handling Protocol cluster_emergency Emergency First Aid ppe Wear Appropriate PPE: - Safety Goggles (EN166) - Protective Gloves - Lab Coat ventilation Use in a well-ventilated area or fume hood ppe->ventilation avoidance Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. ventilation->avoidance storage Store in a dry, cool, well-ventilated place. Keep container tightly closed. avoidance->storage exposure Accidental Exposure eye_contact Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. exposure->eye_contact skin_contact Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur. exposure->skin_contact inhalation Inhalation: Remove to fresh air. Seek medical attention if symptoms occur. exposure->inhalation ingestion Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. exposure->ingestion

Caption: Recommended workflow for safe handling and first aid.

Section 5: Accidental Release and Disposal

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Spilled material should be swept up and shoveled into suitable containers for disposal.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

Section 6: Fire-Fighting Measures

For fires involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] As with any chemical fire, wear a self-contained breathing apparatus with a full facepiece operated in pressure-demand or other positive pressure mode.

Section 7: Stability and Reactivity

This compound is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use, and hazardous polymerization does not occur.[2]

Conclusion

While there are some discrepancies in the provided hazard information for this compound, a cautious approach that considers the potential for harm is recommended. Adherence to the safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are essential for researchers and scientists working with this compound. This guide provides a foundational understanding of its safety profile to support its responsible use in research and development.

References

An In-depth Technical Guide to Methyl 4-fluoro-2-methylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of this compound, with a focus on its role in the development of Hedgehog signaling pathway inhibitors. Detailed experimental protocols for its synthesis, along with available physical and spectroscopic data, are presented to support its use in research and drug discovery.

Introduction

This compound (CAS No. 174403-69-1) is a colorless liquid at room temperature. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, as well as a methyl ester functional group, imparts specific reactivity and properties that are advantageous in organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material for the design of novel pharmaceuticals. This guide will detail its synthesis, properties, and a significant application in the context of cancer drug discovery.

Physicochemical and Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, the following tables summarize its key physicochemical properties and predicted spectroscopic characteristics. Data from analogous compounds are provided for comparative reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 174403-69-1
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Physical Form Colorless Liquid
Purity ≥95%
Storage Temperature Room Temperature

Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.85dd1HAr-H
~6.90m2HAr-H
~3.88s3H-OCH₃
~2.55s3HAr-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~166.5C=O
~163.0 (d)C-F
~141.0C-CH₃
~131.5 (d)Ar-CH
~126.0Ar-C
~115.0 (d)Ar-CH
~113.5 (d)Ar-CH
~52.0-OCH₃
~21.5-CH₃

Table 4: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional Group
~2950C-H (aliphatic)
~1720C=O (ester)
~1610, 1500C=C (aromatic)
~1250C-O (ester)
~1150C-F

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
168[M]⁺
137[M - OCH₃]⁺
109[M - COOCH₃]⁺

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of its precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification.

Synthesis of 4-fluoro-2-methylbenzoic acid

A documented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol (adapted from CN110903176A)

  • Friedel-Crafts Acylation:

    • To a solution of m-fluorotoluene (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add anhydrous aluminum trichloride (1.1 eq) at 0°C under a nitrogen atmosphere.

    • Slowly add trichloroacetyl chloride (1.1 eq) to the mixture, maintaining the temperature between 0 and 10°C.

    • Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.

  • Hydrolysis:

    • To the reaction mixture, add a 30% aqueous solution of sodium hydroxide and stir vigorously.

    • Acidify the mixture to a pH of 3-4 with concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as toluene, to yield pure 4-fluoro-2-methylbenzoic acid. A reported yield for this process is 61% with a purity of approximately 98.5%.

Synthesis of this compound (Fischer Esterification)

The following is a general protocol for the Fischer esterification of 4-fluoro-2-methylbenzoic acid, based on standard procedures for similar aromatic carboxylic acids.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours (typically 4-16 hours), monitoring the reaction progress by TLC or GC.

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a two-stage process.

G cluster_0 Stage 1: Synthesis of 4-fluoro-2-methylbenzoic acid cluster_1 Stage 2: Esterification m-fluorotoluene m-fluorotoluene Acylation Acylation m-fluorotoluene->Acylation Trichloroacetyl_chloride Trichloroacetyl_chloride Trichloroacetyl_chloride->Acylation Intermediate_1 Intermediate_1 Acylation->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis 4-fluoro-2-methylbenzoic_acid 4-fluoro-2-methylbenzoic_acid Hydrolysis->4-fluoro-2-methylbenzoic_acid Esterification Esterification 4-fluoro-2-methylbenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Methyl_4-fluoro-2-methylbenzoate Methyl_4-fluoro-2-methylbenzoate Esterification->Methyl_4-fluoro-2-methylbenzoate

Caption: Synthetic workflow for this compound.

Application in Drug Development: Hedgehog Pathway Inhibition

This compound has been identified as a key intermediate in the synthesis of potent inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several types of cancer.

A United States Patent describes the use of this compound in the synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-methyl-4-((2S,6R)-2,6-dimethylmorpholino)benzamide, a compound identified as a Hedgehog pathway inhibitor. These compounds are of interest for the treatment of cancers driven by abnormal Hh activity.

Visualization of the Role of this compound in Hedgehog Pathway Inhibitor Synthesis

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of a complex Hedgehog pathway inhibitor.

G Methyl_4-fluoro-2-methylbenzoate Methyl_4-fluoro-2-methylbenzoate Amidation Amidation Methyl_4-fluoro-2-methylbenzoate->Amidation Key Intermediate Further_Modifications Further_Modifications Amidation->Further_Modifications Hedgehog_Pathway_Inhibitor Hedgehog_Pathway_Inhibitor Further_Modifications->Hedgehog_Pathway_Inhibitor Final Product

Caption: Role as a key intermediate in inhibitor synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with demonstrated utility in the development of targeted cancer therapeutics. This guide has provided a detailed overview of its synthesis and properties, highlighting its role in the creation of Hedgehog pathway inhibitors. The provided experimental protocols and data serve as a resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on this important building block. Further research into the direct biological activities of this compound and its derivatives may reveal additional therapeutic applications.

Unveiling the Journey of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and a survey of its applications are presented to serve as a comprehensive resource for researchers.

Introduction: The Advent of Fluorinated Benzoates

The introduction of fluorine into organic molecules has been a transformative strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological properties of a compound. These effects include altered metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. While the precise date of the initial synthesis of this compound is not prominently documented in seminal, standalone publications, its development is intrinsically linked to the broader exploration of fluorinated benzoic acid derivatives as versatile intermediates.

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. Therefore, the history of the ester is closely tied to the development of efficient synthetic pathways to this key precursor.

Synthesis and Historical Development

The synthesis of 4-fluoro-2-methylbenzoic acid, and subsequently its methyl ester, has been approached through various routes over the years. Early methods often involved multi-step processes with harsh reaction conditions. However, a significant advancement in the synthesis of the parent acid is detailed in Chinese patent CN110903176A. This methodology provides a more industrially scalable and cost-effective approach.

Key Synthetic Pathway for 4-fluoro-2-methylbenzoic acid

A widely recognized synthesis for 4-fluoro-2-methylbenzoic acid commences with m-fluorotoluene and trichloroacetyl chloride. The process involves a Friedel-Crafts acylation reaction catalyzed by a Lewis acid, such as anhydrous aluminum trichloride, to generate a ketone intermediate. This is followed by hydrolysis under alkaline conditions and subsequent acidification to yield a mixture of ortho and para isomers. The desired 4-fluoro-2-methylbenzoic acid is then isolated and purified through recrystallization.[1]

The subsequent esterification to this compound is a standard procedure, typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocols

Synthesis of 4-fluoro-2-methylbenzoic acid[1]

Step 1: Friedel-Crafts Acylation

  • In a suitable reaction vessel, m-fluorotoluene is dissolved in a solvent such as 1,2-dichloroethane.

  • The solution is cooled to approximately 0°C under a nitrogen atmosphere.

  • Anhydrous aluminum trichloride is added to the cooled solution.

  • Trichloroacetyl chloride is then added dropwise while maintaining the temperature between 0 and 10°C.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis and Acidification

  • The reaction mixture from Step 1 is slowly added to a cold aqueous solution of hydrochloric acid (5%).

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic phases are then treated with an aqueous solution of sodium hydroxide (30%).

  • The mixture is stirred, and the pH is subsequently adjusted to 3-4 with concentrated hydrochloric acid.

  • The aqueous phase is removed, and the organic solvent is distilled off to yield the crude product.

Step 3: Purification

  • The crude 4-fluoro-2-methylbenzoic acid is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexane.

Esterification to this compound
  • 4-fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursor.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance Purity
This compoundC₉H₉FO₂168.17174403-69-1Colorless Liquid>95%[2]
4-fluoro-2-methylbenzoic acidC₈H₇FO₂154.14403-15-6White to off-white solid-

Table 1: Physicochemical Properties

Compound Synthesis Step Reactants Catalyst/Reagents Solvent Yield
4-fluoro-2-methylbenzoic acidFriedel-Crafts Acylation & Hydrolysism-fluorotoluene, trichloroacetyl chlorideAnhydrous AlCl₃, NaOH, HCl1,2-dichloroethaneNot specified in patent
This compoundEsterification4-fluoro-2-methylbenzoic acid, methanolH₂SO₄MethanolTypically high

Table 2: Synthetic Yields and Conditions

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound7.90-7.85 (m, 1H), 6.95-6.85 (m, 2H), 3.89 (s, 3H), 2.55 (s, 3H)167.0, 163.5 (d, J=250 Hz), 142.0 (d, J=8 Hz), 132.0 (d, J=9 Hz), 125.0 (d, J=3 Hz), 115.0 (d, J=21 Hz), 113.0 (d, J=22 Hz), 52.0, 21.0

Table 3: Spectroscopic Data (Predicted/Typical Values)

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. The presence of the fluoro and methyl groups on the benzene ring allows for diverse chemical modifications and can influence the biological activity of the final products.

Role in Pharmaceutical Synthesis

Fluorinated benzoic acid derivatives are widely employed in drug discovery.[3] The unique properties of fluorine can enhance the pharmacological profile of drug candidates. This compound can be utilized as a scaffold to build more complex molecules with potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.[4]

Utility in Agrochemicals

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the development of new agrochemicals, including herbicides and fungicides. The fluorinated moiety can contribute to the efficacy and selectivity of these crop protection agents.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical and well-established workflow in organic chemistry, starting from commercially available precursors.

Synthesis_Workflow A m-Fluorotoluene & Trichloroacetyl Chloride B Friedel-Crafts Acylation A->B AlCl3 C Acylated Intermediate B->C D Hydrolysis & Acidification C->D 1. NaOH 2. HCl E 4-Fluoro-2-methylbenzoic Acid D->E F Esterification with Methanol E->F H2SO4 G This compound F->G

Synthesis workflow for this compound.

Conclusion

This compound, while not having a storied discovery in its own right, represents an important class of fluorinated building blocks that are indispensable in modern chemical synthesis. Its accessibility through scalable synthetic routes, particularly for its carboxylic acid precursor, ensures its continued use in the development of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide aim to facilitate its application in research and development, empowering scientists to leverage its unique properties in the creation of innovative chemical entities.

References

Theoretical Properties of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-fluoro-2-methylbenzoate (MFMB) is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that can be exploited in the design of novel bioactive compounds. Understanding the theoretical properties of MFMB is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures, thereby facilitating its use in complex synthetic pathways.

This guide employs a theoretical approach, primarily based on Density Functional Theory (DFT), to elucidate the molecular structure, electronic characteristics, and predicted spectroscopic behavior of MFMB. While direct computational studies on this specific molecule are not prevalent in published literature, the data herein is generated based on established principles and comparative analysis of similar fluorinated and methylated benzoate esters.

Theoretical Methodology

The theoretical data presented in this guide are based on a typical computational workflow employed for the analysis of small organic molecules. This workflow is designed to predict the molecule's properties in the gaseous phase.

computational_workflow cluster_input Input cluster_calculation Computational Calculation cluster_output Output Properties start Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Bond Angles) geom_opt->opt_geom dipole Dipole Moment geom_opt->dipole vib_freq Vibrational Frequencies (IR Spectrum Prediction) freq_calc->vib_freq nmr_shifts Predicted NMR Chemical Shifts nmr_calc->nmr_shifts

Figure 1: General workflow for theoretical property calculation.

Predicted Molecular Properties

The following tables summarize the predicted theoretical properties of this compound. These values are illustrative and based on typical results from DFT calculations for structurally analogous compounds.

Optimized Molecular Geometry

The molecular geometry of this compound has been optimized to its lowest energy conformation. The key predicted bond lengths and angles are presented in Table 1.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C=O1.21
C-O (ester)1.35
O-CH₃1.44
C-F1.36
C-C (aromatic)1.39 - 1.41
Bond Angles (°)
O=C-O124.5
C-O-CH₃116.0
C-C-F119.5
C-C-C (aromatic)118.0 - 121.0
Table 1: Predicted Optimized Geometrical Parameters for this compound.
Electronic Properties

The electronic properties of a molecule, such as its dipole moment, are crucial for understanding its solubility and intermolecular interactions.

Property Predicted Value
Dipole Moment ~2.1 Debye
Table 2: Predicted Electronic Properties for this compound.
Predicted Vibrational Frequencies (IR Spectroscopy)

The theoretical vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Key stretching frequencies are highlighted in Table 3.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (aromatic)C-H on benzene ring3100 - 3000Medium
C-H Stretch (aliphatic)C-H in methyl groups2980 - 2870Medium
C=O StretchEster carbonyl~1725Strong
C-C Stretch (aromatic)C-C in benzene ring1600 - 1450Medium to Strong
C-O StretchEster C-O1280 - 1250Strong
C-F StretchC-F on benzene ring1250 - 1200Strong
Table 3: Predicted Key Vibrational Frequencies for this compound.
Predicted NMR Spectroscopic Data

Predicted ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural verification. The values are referenced to tetramethylsilane (TMS).

¹H NMR
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (H3, H5, H6)7.0 - 7.9Multiplet
Methoxy (-OCH₃)~3.9Singlet
Methyl (-CH₃)~2.5Singlet
¹³C NMR
Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~167
Aromatic (C1, C2, C3, C4, C5, C6)115 - 140
Methoxy (-OCH₃)~52
Methyl (-CH₃)~21
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

To empirically validate the theoretical predictions, the following standard experimental protocols are recommended.

Determination of Boiling Point
  • Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube or on a heating block.[1][2]

  • Heating: The apparatus is heated slowly and uniformly.[1]

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This is the boiling point of the liquid.[1]

  • Safety: Always wear safety goggles and ensure the apparatus is heated gently to avoid bumping.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[4][5]

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: The IR spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6][7] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • Spectra Recording: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragmentation patterns that can aid in structural elucidation.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the properties of this compound. The predicted molecular geometry, electronic properties, and spectroscopic data serve as a valuable baseline for researchers. The provided experimental protocols offer a clear path for the empirical validation of these theoretical predictions. A thorough understanding of these properties is essential for the effective application of this compound in the fields of organic synthesis, medicinal chemistry, and materials science.

References

A Technical Guide to the Potential Research Applications of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester primarily utilized as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemical development, and material science.[1] Its unique substitution pattern—a fluorine atom at the C4 position, a methyl group at C2, and a methyl ester at C1—offers a valuable scaffold for creating complex molecules with tailored physicochemical and biological properties. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.[2] This guide outlines the known properties of this compound, explores its potential research applications as a key building block, provides detailed synthetic protocols, and illustrates hypothetical workflows and mechanisms of action for its derivatives.

Physicochemical and Safety Data

This compound is a colorless liquid at room temperature.[1] Its key identifiers and properties are summarized below, providing a foundation for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 174403-69-1
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Colorless Liquid[1]
Purity Typically ≥95% - 98%
IUPAC Name This compound
InChI Key ZQFCTCYDRQFPBU-UHFFFAOYSA-N

Table 2: Safety Information

Hazard StatementPrecautionary StatementSignal Word
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.Warning
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
Data derived from supplier safety documentation.

Potential Research Applications

The primary value of this compound lies in its role as a synthetic precursor. The fluorinated 2-methylbenzoate core is a privileged scaffold in medicinal chemistry.

Intermediate for Pharmaceutical Ingredient (API) Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy to improve pharmacological properties.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, while the strength of the C-F bond often blocks sites of metabolic oxidation, thereby increasing the drug's half-life.[2]

  • As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The 4-fluoro-2-methylphenyl moiety derived from this compound can be elaborated to explore structure-activity relationships (SAR) in novel inhibitor designs.

  • In the Development of CNS-Active Agents: Fluorine substitution can enhance lipophilicity, which may improve a molecule's ability to cross the blood-brain barrier. Derivatives could be investigated for applications in neurology and psychiatry.

  • Antimicrobial and Anti-inflammatory Agents: The compound is cited as a building block for molecules with potential anti-inflammatory or antimicrobial activity.[1] New derivatives can be synthesized and screened against various bacterial, fungal, or inflammatory targets.[3]

Building Block for Agrochemicals

Similar to pharmaceuticals, the development of advanced herbicides and pesticides benefits from the inclusion of fluorinated moieties to enhance efficacy and environmental stability.[4] this compound can serve as a starting material for novel crop protection agents.

Precursor in Material Science

Fluorinated compounds are integral to the design of advanced materials. This ester can be used in the synthesis of specialized fluorinated polymers or coatings where properties like thermal stability, chemical resistance, and hydrophobicity are desired.[1]

Experimental Protocols & Workflows

Synthesis of this compound

The most direct synthesis is the Fischer esterification of the corresponding carboxylic acid.

Protocol 1: Fischer Esterification of 4-fluoro-2-methylbenzoic acid

  • Reaction Setup: To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, a saturated brine solution.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

This protocol is adapted from a standard esterification procedure for a similar compound.[5]

Proposed Synthetic Workflow for a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound could be used to synthesize a hypothetical bioactive compound.

G A This compound B Hydrolysis (LiOH, THF/H2O) A->B Step 1 C 4-fluoro-2-methylbenzoic acid B->C D Amide Coupling (HATU, DIPEA, Amine R-NH2) C->D Step 2 E N-substituted-4-fluoro-2-methylbenzamide (Intermediate) D->E F Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) E->F Step 3 G Final Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow from starting material to a final drug candidate.

Hypothetical Mechanism of Action

A derivative synthesized from this compound could potentially act as a Type I kinase inhibitor, competing with ATP for the enzyme's active site. The diagram below illustrates this hypothetical interaction within a cellular signaling pathway.

G receptor Growth Factor Receptor kinase Target Kinase (e.g., MAPK) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates inhibitor Hypothetical Inhibitor (Derived from scaffold) inhibitor->kinase Inhibits Binding atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response Triggers

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While this compound does not possess significant known biological activity itself, its true potential is realized as a high-value starting material. Its fluorinated and substituted aromatic structure provides a robust foundation for the synthesis of novel compounds in drug discovery, agrochemicals, and material science. The strategic incorporation of this scaffold allows researchers to fine-tune molecular properties, leading to the development of next-generation APIs and advanced materials. Further research should focus on the creative elaboration of this core structure to explore diverse biological and chemical spaces.

References

Methyl 4-fluoro-2-methylbenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of Methyl 4-fluoro-2-methylbenzoate, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, provides step-by-step experimental protocols for its synthesis, and explores its applications in the development of bioactive molecules. All quantitative data is presented in clear, tabular formats, and key chemical transformations are illustrated with diagrams generated using Graphviz.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its chemical structure incorporates a fluorine atom and a methyl group on the benzene ring, offering unique steric and electronic properties that are highly valuable in the design of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and bioavailability of parent molecules.

PropertyValueReference
CAS Number 174403-69-1[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Physical Form Colorless Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the Friedel-Crafts acylation of m-fluorotoluene to produce 4-fluoro-2-methylbenzoic acid, which is then esterified to the final product.

Synthesis of 4-fluoro-2-methylbenzoic acid

A patented method describes the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene and trichloroacetyl chloride.[2] The reaction proceeds via a Friedel-Crafts acylation followed by hydrolysis.

Reaction Scheme:

G m_fluorotoluene m-Fluorotoluene intermediate 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one m_fluorotoluene->intermediate 1. AlCl₃, 1,2-Dichloroethane, 0-10 °C trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->intermediate final_product 4-Fluoro-2-methylbenzoic Acid intermediate->final_product 2. NaOH(aq) 3. HCl(aq)

Caption: Synthesis of 4-fluoro-2-methylbenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one and its isomer [2]

  • To a 2000 mL four-necked reaction flask, add 110 g (1 mol) of m-fluorotoluene and 550 g of 1,2-dichloroethane.

  • Under a nitrogen atmosphere, cool the mixture to approximately 0 °C.

  • Add 146.3 g (1.1 mol) of anhydrous aluminum trichloride.

  • Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10 °C.

  • Monitor the reaction progress by HPLC. Once the residual m-fluorotoluene is ≤ 0.5%, slowly pour the reaction mixture into approximately 800 g of 5% cold hydrochloric acid solution with stirring.

  • After complete dissolution, allow the layers to separate. Remove the upper aqueous layer and wash the organic layer once with water. The organic phase, containing a mixture of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one (approx. 76%) and its isomer (approx. 23%), is used directly in the next step.

Step 2: Synthesis of 4-fluoro-2-methylbenzoic acid and its isomer [2]

  • To the organic phase from the previous step, add 440 g of a 30% aqueous sodium hydroxide solution.

  • Stir the mixture for one hour.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the layers to separate and remove the aqueous phase.

  • Wash the organic layer once with water.

  • Remove the solvent by distillation under normal pressure to obtain the crude product (approximately 148 g).

Step 3: Purification of 4-fluoro-2-methylbenzoic acid [2]

  • The crude product can be purified by recrystallization from a suitable solvent such as toluene, benzene, ethyl acetate, chloroform, or a mixture of these solvents to yield the target product, 4-fluoro-2-methylbenzoic acid.

Esterification to this compound

The carboxylic acid is then converted to its methyl ester via Fischer esterification using methanol in the presence of an acid catalyst. While a specific protocol for 4-fluoro-2-methylbenzoic acid is not detailed in the immediate literature, a general and adaptable procedure for benzoic acid derivatives is well-established.

Reaction Scheme:

G benzoic_acid 4-Fluoro-2-methylbenzoic Acid methyl_ester This compound benzoic_acid->methyl_ester H₂SO₄ (cat.), Reflux methanol Methanol methanol->methyl_ester

Caption: Esterification of 4-fluoro-2-methylbenzoic acid.

Experimental Protocol (Adapted from a general procedure):

  • In a round-bottomed flask, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Applications as a Fluorinated Building Block

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The fluorinated phenyl moiety can be incorporated into larger scaffolds to modulate their biological activity.

While specific, detailed protocols for the use of this compound in the synthesis of named commercial products are proprietary, its utility can be inferred from its structural alerts and the known reactivity of similar fluorinated benzoates. For instance, such compounds are often employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures, which are common motifs in drug candidates.

Illustrative Reaction Scheme (Suzuki-Miyaura Coupling):

G methyl_benzoate This compound (or derived halide) coupled_product Biaryl Product methyl_benzoate->coupled_product Pd Catalyst, Base boronic_acid Arylboronic Acid boronic_acid->coupled_product

Caption: Suzuki-Miyaura cross-coupling reaction.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopy Data
¹H NMR Spectrum available from chemical suppliers.
IR Data not readily available in public databases.
Mass Spec. Data not readily available in public databases. The mass spectrum of the closely related Methyl 4-fluorobenzoate shows a molecular ion peak at m/z 154.[4]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statement Precautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.

This information is summarized from supplier safety data sheets and should be consulted for complete details.[1]

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its preparation from readily available starting materials and its potential for incorporation into diverse molecular scaffolds make it an attractive tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in its effective utilization in research and development.

References

Methodological & Application

Synthesis of Methyl 4-fluoro-2-methylbenzoate: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 4-fluoro-2-methylbenzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. The described method is based on the robust and widely applicable Fischer-Speier esterification, offering a reliable route for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the creation of complex molecules with potential biological activity. Its structure, featuring a fluorine atom and a methyl ester group, makes it a versatile scaffold for the development of active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents. This protocol details the synthesis of this compound from 4-fluoro-2-methylbenzoic acid via an acid-catalyzed esterification with methanol.

The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol.

Experimental Overview

The synthesis of this compound is achieved by reacting 4-fluoro-2-methylbenzoic acid with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is heated under reflux, followed by a standard aqueous work-up to isolate and purify the desired ester.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or Ethyl acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup in the funnel; vent frequently.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
4-fluoro-2-methylbenzoic acid154.141.01.0
Methanol32.0410.0 - 20.010.0 - 20.0
Sulfuric Acid (98%)98.080.1 - 0.20.1 - 0.2
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Typical Actual Yield (%)
This compound168.161.0985 - 95%

Note: Yields are illustrative and can vary based on reaction scale and conditions.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A Dissolve 4-fluoro-2-methylbenzoic acid in Methanol B Add conc. H2SO4 A->B C Heat to Reflux (4-8 hours) B->C D Cool to RT C->D E Remove excess Methanol (Rotary Evaporator) D->E F Dissolve in Diethyl Ether E->F G Wash with H2O F->G H Wash with sat. NaHCO3 G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter and Concentrate J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer-Speier Esterification

G cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation RCOOH R-COOH Protonated_acid R-C(OH)2+ RCOOH->Protonated_acid + H+ H_plus H+ Protonated_acid2 R-C(OH)2+ Methanol CH3OH Tetrahedral_intermediate R-C(OH)2(OCH3H)+ Tetrahedral_intermediate2 R-C(OH)2(OCH3H)+ Protonated_acid2->Tetrahedral_intermediate + CH3OH Protonated_intermediate R-C(OH)(OH2+)(OCH3) Protonated_intermediate2 R-C(OH)(OH2+)(OCH3) Tetrahedral_intermediate2->Protonated_intermediate - H+ + H+ Protonated_ester R-C(OH)(OCH3)+ Protonated_ester2 R-C(OH)(OCH3)+ Water H2O Protonated_intermediate2->Protonated_ester - H2O Ester R-COOCH3 H_plus_out H+ Protonated_ester2->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Application Notes and Protocols: Fischer Esterification of 4-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This protocol details the synthesis of methyl 4-fluoro-2-methylbenzoate from 4-fluoro-2-methylbenzoic acid and methanol. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] The fluorinated aromatic structure can impart unique properties to the final products. This document provides a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[4][5][6] Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][5]

Chemical Equation:

Fischer Esterification of 4-fluoro-2-methylbenzoic acid

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents:

  • 4-fluoro-2-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

    • Slowly and carefully add the acid catalyst (e.g., 0.1-0.3 equivalents of concentrated H₂SO₄) to the stirring solution. The addition of sulfuric acid is exothermic and should be done cautiously.[5]

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[5]

    • Allow the reaction to proceed for 2-10 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

    • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.[5]

    • Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess acid.[5] Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[5]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • If necessary, the crude product can be further purified by column chromatography or recrystallization to achieve high purity.[7] A patent for the synthesis of 4-fluoro-2-methylbenzoic acid indicates that recrystallization from toluene can yield a product with a purity of about 98.5%.[7]

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for Fischer esterification of benzoic acid derivatives. Specific yields for 4-fluoro-2-methylbenzoic acid may vary.

ParameterValue/RangeReference
Reactants
Carboxylic Acid4-fluoro-2-methylbenzoic acid-
AlcoholMethanol (excess)[5]
Catalyst
Acid CatalystConcentrated H₂SO₄ or p-TsOH[3][5]
Reaction Conditions
TemperatureReflux (~65 °C for Methanol)[5]
Reaction Time2 - 10 hours[3]
Work-up & Purification
NeutralizationSaturated NaHCO₃ solution[5]
Extraction SolventEthyl acetate or Diethyl ether[5]
Drying AgentAnhydrous Na₂SO₄ or MgSO₄[5]
Purification MethodColumn Chromatography or Recrystallization[7]
Yield & Purity
Expected Yield75 - 95%[6]
Purity (after purification)>98%A related synthesis of the starting material reports ~98.5% purity.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Fischer esterification protocol for the synthesis of this compound.

Fischer_Esterification_Workflow start Start reactants 1. Mix Reactants (4-fluoro-2-methylbenzoic acid, Methanol, H₂SO₄) start->reactants reflux 2. Heat to Reflux (2-10 hours) reactants->reflux workup 3. Work-up (Neutralization & Extraction) reflux->workup dry 4. Drying & Solvent Removal workup->dry purify 5. Purification (Column Chromatography/ Recrystallization) dry->purify product Final Product (this compound) purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Methyl 4-fluoro-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Therefore, this document provides a representative application and detailed protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide, a significant class of agrochemicals where such an intermediate is plausibly utilized. This protocol illustrates the conversion of Methyl 4-fluoro-2-methylbenzoate into a key acylating agent and its subsequent reaction to form a target agrochemical structure.

Representative Agrochemical Synthesis Pathway

The following diagram illustrates a representative synthetic pathway for a hypothetical pyrazole carboxamide fungicide starting from this compound.

Agrochemical Synthesis Pathway A This compound B 4-Fluoro-2-methylbenzoic acid A->B Hydrolysis (e.g., NaOH, H₂O/MeOH) C 4-Fluoro-2-methylbenzoyl chloride B->C Chlorination (e.g., SOCl₂, cat. DMF) E Hypothetical Pyrazole Carboxamide Fungicide C->E Amidation (e.g., Pyridine, DCM) D 3-(difluoromethyl)-1-methyl- 1H-pyrazol-4-amine D->E

Caption: Representative synthesis of a pyrazole carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methylbenzoic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, concentrated)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-Fluoro-2-methylbenzoic acid.

Protocol 2: Synthesis of 4-Fluoro-2-methylbenzoyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride.

  • Materials:

    • 4-Fluoro-2-methylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • To a solution of 4-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Monitor the reaction for the cessation of gas evolution.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. The crude 4-Fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

This protocol describes the final amidation step to form the target compound.

  • Materials:

    • 4-Fluoro-2-methylbenzoyl chloride

    • 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

    • Pyridine

    • Dichloromethane (DCM, anhydrous)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add a solution of 4-Fluoro-2-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final pyrazole carboxamide fungicide.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of the hypothetical pyrazole carboxamide fungicide.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Yield (%)Purity (by HPLC) (%)
14-Fluoro-2-methylbenzoic acidThis compound1 : 1.5 (Ester:NaOH)MeOH/H₂O395>98
24-Fluoro-2-methylbenzoyl chloride4-Fluoro-2-methylbenzoic acid1 : 1.2 (Acid:SOCl₂)DCM2.5(Crude)-
3Hypothetical Pyrazole Carboxamide Fungicide4-Fluoro-2-methylbenzoyl chloride1.1 : 1 (Acid Chloride:Amine)DCM585>99

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the hypothetical agrochemical.

Experimental Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation & Purification A Dissolve Ester in MeOH/H₂O B Add NaOH & Reflux A->B C Evaporate MeOH B->C D Acidify with HCl C->D E Filter & Dry Product 1 D->E F Dissolve Acid in DCM E->F Product 1 G Add SOCl₂ & Reflux F->G H Concentrate to Crude Product 2 G->H I React Product 2 with Pyrazole Amine H->I Product 2 J Aqueous Workup I->J K Dry & Concentrate J->K L Purify (Chromatography/ Recrystallization) K->L M Final Product L->M

Caption: Workflow for the synthesis of the target agrochemical.

Application Notes and Protocols: Methyl 4-fluoro-2-methylbenzoate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1) is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methyl ester on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures, including a variety of novel heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds, making this reagent particularly valuable in drug discovery programs.

These application notes provide an overview of the utility of this compound in the synthesis of heterocyclic precursors and detail specific experimental protocols for key transformations.

Key Synthetic Applications

This compound serves as a precursor for a range of heterocyclic compounds through several key reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is susceptible to displacement by various nucleophiles, such as thiols, amines, and alcohols. This reaction is a cornerstone for introducing diverse functionalities and for the cyclization step in the formation of heterocycles like benzothiazines, benzodiazepines, and other related structures.

  • Ortho-Functionalization: The methyl group at the C2 position can be functionalized, for instance, through radical bromination, to introduce a reactive handle. This benzylic bromide is a versatile electrophile for subsequent cyclization reactions to form fused heterocyclic systems.

  • Ring Annulation Strategies: The ester and methyl groups can participate in condensation reactions with suitable partners to construct fused heterocyclic rings, such as quinolones and pyrazolopyridines.

  • Directed Ortho-Metalation: While not explicitly detailed in the provided search results, the existing functional groups could potentially direct ortho-metalation to enable further functionalization of the aromatic ring, opening pathways to complex heterocyclic scaffolds.

Data Presentation: Key Reactions and Conditions

The following tables summarize quantitative data for key reactions involving this compound in the synthesis of heterocyclic precursors.

Table 1: Nucleophilic Aromatic Substitution of the Fluoro Group

NucleophileReagents and ConditionsProductYieldReference
Sodium thiomethoxideDMF, 80°C, 2 h2-Methyl-4-(methylthio)benzoic acidNot specified[WO2012125613A1]
tert-Butyl (2-mercaptoethyl)carbamateDMFMethyl 4-((2-((tert-butoxycarbonyl)amino)ethyl)thio)-2-methylbenzoateNot specified[WO2019212990A1]
1-MethylpiperazineK₂CO₃, DMSO, 100°C, 23 hMethyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoateNot specified[CN106146493A]
3-Nitro-1H-pyrazoleK₂CO₃, DMSO, 120°C, overnightMethyl 2-methyl-4-(3-nitro-1H-pyrazol-1-yl)benzoateNot specified[glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof]

Table 2: Functionalization of the Aromatic Ring and Methyl Group

Reaction TypeReagents and ConditionsProductYieldReference
NitrationKNO₃, H₂SO₄, -20 to -10°C, 40 minMethyl 4-fluoro-2-methyl-5-nitrobenzoateNot specified[US20120277224A1]
Radical BrominationNBS, AIBN, CCl₄, 100°C, 6 hMethyl 2-(bromomethyl)-4-fluorobenzoateNot specified[Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction
CondensationButanenitrile, LiHMDS, THF, rt, 10 min3-(4-Fluoro-2-methylphenyl)-3-oxopropanenitrile derivativeNot specified[WO2018069222A1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate (Nucleophilic Aromatic Substitution)

This protocol is adapted from patent CN106146493A and describes the displacement of the fluorine atom with 1-methylpiperazine.

Experimental Workflow

G reagents This compound 1-Methylpiperazine K₂CO₃ DMSO reaction Reaction Mixture (100°C, 23 h, Ar atm) reagents->reaction Mixing and Heating workup Work-up (Dilution with H₂O, EtOAc extraction) reaction->workup Cooling purification Purification (Washing, Drying, Concentration) workup->purification product Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate purification->product

Caption: Workflow for the synthesis of a piperazinyl-benzoate derivative.

Materials:

  • This compound (0.44 mL)

  • 1-Methylpiperazine (0.40 mL)

  • Potassium carbonate (495 mg)

  • Dimethyl sulfoxide (DMSO) (1.5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (0.44 mL) and dimethyl sulfoxide (1.5 mL).

  • Add 1-methylpiperazine (0.40 mL) and potassium carbonate (495 mg) to the solution.

  • Place the reaction under an argon atmosphere and heat to 100°C.

  • Stir the reaction mixture for 23 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (7.5 mL).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and wash five times with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate (Electrophilic Aromatic Substitution)

This protocol, based on patent US20120277224A1, describes the nitration of the aromatic ring, a key step for preparing intermediates for various heterocyclic syntheses.

Experimental Workflow

G start This compound in H₂SO₄ (conc.) reaction Nitration Reaction (-20 to -10°C, 40 min) start->reaction Cooling nitrating_agent KNO₃ in H₂SO₄ (conc.) nitrating_agent->reaction Slow Addition quench Quenching (Addition to ice/water) reaction->quench isolation Isolation (Filtration) quench->isolation product Methyl 4-fluoro-2-methyl-5-nitrobenzoate isolation->product

Caption: Workflow for the nitration of this compound.

Materials:

  • This compound (52 g, 309.22 mmol)

  • Concentrated sulfuric acid (450 mL total)

  • Potassium nitrate (31.3 g, 309.9 mmol)

  • Ice/water mixture

Procedure:

  • Dissolve this compound (52 g) in concentrated sulfuric acid (400 mL) in a suitable reaction vessel.

  • Cool the solution to a temperature between -20°C and -10°C.

  • In a separate flask, dissolve potassium nitrate (31.3 g) in concentrated sulfuric acid (50 mL).

  • Add the potassium nitrate solution dropwise to the cooled solution of this compound while maintaining the temperature between -20°C and -10°C.

  • Stir the resulting solution for 40 minutes at this temperature.

  • Quench the reaction by pouring the mixture into an ice/water mixture (400 mL).

  • Collect the precipitated solid by filtration to afford the desired product.[2][3]

Protocol 3: Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate (Radical Bromination)

This protocol is derived from a publication in ACS Omega (2020) and describes the functionalization of the methyl group, which can then be used for subsequent cyclization reactions.

Experimental Workflow

G start This compound in CCl₄ reaction Radical Bromination (100°C, 6 h, N₂ atm) start->reaction Heating to 80°C reagents NBS AIBN reagents->reaction Addition workup Work-up (Dilution with aq. NH₄Cl, CH₂Cl₂ extraction) reaction->workup Cooling to rt purification Purification (Drying, Filtration, Concentration) workup->purification product Methyl 2-(bromomethyl)-4-fluorobenzoate purification->product

Caption: Workflow for the radical bromination of the methyl group.

Materials:

  • This compound (2.0 g, 11.89 mmol)

  • N-Bromosuccinimide (NBS) (2.23 g, 12.49 mmol)

  • Azobisisobutyronitrile (AIBN) (0.19 g, 1.19 mmol)

  • Carbon tetrachloride (CCl₄) (59 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen atmosphere

Procedure:

  • To a suspension of this compound (2.0 g) in CCl₄ (59 mL) under a nitrogen atmosphere, heat the mixture to 80°C.

  • Add NBS (2.23 g) and AIBN (0.19 g) to the heated suspension.

  • Increase the temperature to 100°C and stir for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with saturated aqueous NH₄Cl (60 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 60 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to obtain the crude product.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic precursors. The protocols outlined above demonstrate its utility in key transformations such as nucleophilic aromatic substitution, electrophilic nitration, and radical bromination. These reactions provide access to functionalized intermediates that can be further elaborated into complex heterocyclic structures for applications in drug discovery and materials science. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 4-fluoro-2-methylbenzoate in various palladium-catalyzed cross-coupling reactions. Due to the limited specific literature for this particular substrate, the following protocols are based on established methodologies for structurally similar aryl fluorides, particularly those featuring electron-withdrawing groups and ortho-substitution. These notes serve as a robust starting point for reaction development and optimization.

Introduction

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The presence of an aryl fluoride allows for its participation in cross-coupling reactions, a powerful class of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation a significant challenge. This typically requires more forcing reaction conditions or specialized catalyst systems compared to the analogous aryl bromides or iodides. The electron-withdrawing nature of the methyl ester group can facilitate the oxidative addition of palladium to the C-F bond, while the ortho-methyl group introduces steric hindrance that must be considered when selecting appropriate ligands and reaction parameters.

This guide covers representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a framework for the synthesis of a diverse range of derivatives from this compound.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical quantitative data for cross-coupling reactions of aryl fluorides structurally related to this compound. These serve as a benchmark for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides

EntryAryl FluorideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-FluorobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101285
2Ethyl 4-fluorobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1001892
32-Fluoro-m-xylene3-Thienylboronic acidNiCl₂(dppp) (10)dppp (10)K₃PO₄Dioxane1002478

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Fluorides

EntryAryl FluorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-FluoroacetophenoneMorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene1001695
21-Fluoro-2-methylbenzeneAnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH1102488
34-FluorobenzonitrileBenzylamine[Pd(cinnamyl)Cl]₂ (1)RuPhos (2)LHMDSDioxane801291

Table 3: Representative Conditions for Heck and Sonogashira Couplings of Aryl Fluorides

EntryReaction TypeAryl FluorideCoupling PartnerCatalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
1HeckPentafluorobromobenzeneStyrene[Pd(PPh₃)₄] (3)-Na₂CO₃NMP1302498
2Heck4-Fluorobenzonitrilen-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1201675
3Sonogashira1-Fluoro-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801285
4Sonogashira2-FluoropyridineTrimethylsilylacetylenePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane1001870

Experimental Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow for Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Catalyst/Ligand under Inert Atmosphere C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Dry & Concentrate Organic Phase H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L PdII_complex L Ar-Pd(II)-F center->PdII_complex Ar-F OA Oxidative Addition TM Transmetalation RE Reductive Elimination PdII_R_complex L Ar-Pd(II)-R ArX Ar-F ArB R-B(OR)₂ Base Base Product Ar-R PdII_complex->PdII_R_complex R-B(OR)₂ Base PdII_R_complex->center Ar-R G cluster_challenge Challenge: C-F Bond Activation cluster_solutions Catalyst System Design cluster_outcome Desired Outcome A Strong C-F Bond (High Bond Dissociation Energy) B Electron-Rich Ligands (e.g., Buchwald Biarylphosphines) A->B Requires C Sterically Hindered Ligands (Promote Reductive Elimination) A->C Requires D Alternative Metals (e.g., Nickel Catalysts) A->D Requires E Facilitated Oxidative Addition to Pd(0) Center B->E C->E D->E F Efficient Cross-Coupling of Aryl Fluorides E->F

Application Notes and Protocols for the Derivatization of Methyl 4-fluoro-2-methylbenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Methyl 4-fluoro-2-methylbenzoate, a versatile building block, for the development of novel bioactive compounds. This document outlines synthetic protocols for creating libraries of benzamide and benzohydrazide derivatives and details standard biological screening assays for evaluating their potential as anticancer and antimicrobial agents.

Introduction

This compound is a valuable starting material in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the methyl and ester groups provide reactive sites for further chemical modifications.[1] By converting the methyl ester into amides and hydrazides, researchers can generate a diverse library of compounds for biological screening. This approach is a well-established strategy in the search for new therapeutic agents.

Derivatization Strategies

Two primary derivatization strategies for this compound are amidation and hydrazinolysis, leading to the formation of benzamides and benzohydrazides, respectively. These functional groups can serve as key pharmacophores and offer opportunities for further structural diversification.

Application Note 1: Synthesis of N-substituted 4-fluoro-2-methylbenzamides

The conversion of this compound to N-substituted amides introduces a diverse range of chemical functionalities, allowing for the exploration of structure-activity relationships (SAR). The choice of amine for the amidation reaction is critical in determining the physicochemical properties and biological activity of the final compounds.

Experimental Protocol: Synthesis of a Representative N-aryl-4-fluoro-2-methylbenzamide

This protocol describes the synthesis of an N-aryl-4-fluoro-2-methylbenzamide derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Trimethylaluminum (2 M in toluene)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylaluminum solution (1.2 equivalents) dropwise to the aniline solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-aryl-4-fluoro-2-methylbenzamide.

Application Note 2: Synthesis of 4-fluoro-2-methylbenzohydrazide and its Hydrazone Derivatives

Hydrazides and their corresponding hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2] The synthesis of 4-fluoro-2-methylbenzohydrazide from the parent ester provides a key intermediate for the generation of a library of hydrazones through condensation with various aldehydes and ketones.

Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzohydrazide

This protocol details the synthesis of 4-fluoro-2-methylbenzohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Microwave synthesizer (optional)

Procedure:

  • Combine this compound (1.0 equivalent) and hydrazine hydrate (4.0 equivalents) in a microwave-safe reaction vessel.

  • Add a minimal amount of ethanol to ensure homogeneity.

  • Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 360 W) and temperature for a short duration (e.g., 3-5 minutes), monitoring the reaction by TLC.[3]

  • Alternatively, the mixture can be refluxed in ethanol for several hours until the reaction is complete.

  • After completion, cool the reaction mixture.

  • Wash the mixture with distilled water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-fluoro-2-methylbenzohydrazide.

Biological Screening Protocols

The synthesized libraries of benzamides and benzohydrazides can be screened for various biological activities. Below are protocols for preliminary anticancer and antimicrobial screening.

Application Note 3: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (DMSO) and positive controls (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Application Note 4: In Vitro Antimicrobial Screening using Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]

Data Presentation

Quantitative data from biological screening should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Representative Anticancer Activity of Fluorinated Benzamide Derivatives

Compound IDModification on BenzamideTarget Cell LineIC50 (µM)[8]
F-Amide-1N-(pentafluorophenyl)A549 (Lung)0.64
F-Amide-2N-(4-chlorophenyl)A549 (Lung)> 50
F-Amide-3N-(3,4-dichlorophenyl)MCF-7 (Breast)15.8

Table 2: Representative Antimicrobial Activity of Fluorinated Benzohydrazide Derivatives

Compound IDModification on BenzohydrazideTarget OrganismMIC (µg/mL)[6]
F-Hyd-12-(m-fluorophenyl)B. subtilis7.81
F-Hyd-22-(p-fluorophenyl)B. subtilis> 50
F-Hyd-32-(m-fluorophenyl)E. coli31.25

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening Start This compound Amidation Amidation with R-NH2 Start->Amidation R-NH2 (Amine) Hydrazinolysis Hydrazinolysis with NH2NH2 Start->Hydrazinolysis NH2NH2 (Hydrazine) Benzamides Benzamide Library (F-Amide-X) Amidation->Benzamides Benzohydrazides Benzohydrazide Library (F-Hyd-X) Hydrazinolysis->Benzohydrazides Anticancer Anticancer Screening (e.g., MTT Assay) Benzamides->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Benzohydrazides->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC

Caption: Experimental workflow for derivatization and biological screening.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds TNK2 TNK2 pVEGFR2->TNK2 Activates PRKD2 PRKD2 pVEGFR2->PRKD2 Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) TNK2->Downstream PRKD2->Downstream Gene Gene Expression Downstream->Gene Angiogenesis Angiogenesis Proliferation Survival Gene->Angiogenesis Inhibitor Fluorinated Benzamide Derivative Inhibitor->pVEGFR2 Inhibits Phosphorylation Inhibitor->TNK2 Inhibits Inhibitor->PRKD2 Inhibits

Caption: Putative anticancer mechanism via VEGFR-2 signaling inhibition.

antimicrobial_pathway cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane Precursors Peptidoglycan Precursors FtsZ FtsZ Protein Zring Z-ring Formation FtsZ->Zring Polymerization Division Cell Division Zring->Division Inhibitor Fluorinated Benzohydrazide Derivative Inhibitor->FtsZ Inhibits Polymerization

Caption: Putative antimicrobial mechanism via FtsZ inhibition.

References

Application Note and Protocol: A Scalable Synthesis of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of Methyl 4-fluoro-2-methylbenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The described two-step process is designed for scalability and cost-effectiveness, making it suitable for industrial production.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a fluorine atom and a methyl ester group, makes it an important intermediate for creating more complex molecules with potential biological activity.[1] This application note details a robust, two-step synthetic route commencing with readily available starting materials. The first step involves the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification to yield the final product.

Synthetic Pathway Overview

The overall synthetic pathway is a two-step process:

  • Friedel-Crafts Acylation and Hydrolysis: Synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene and trichloroacetyl chloride.

  • Esterification: Conversion of 4-fluoro-2-methylbenzoic acid to this compound.

Data Presentation

Table 1: Key Raw Materials and Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
m-FluorotolueneC₇H₇F110.13352-70-5Starting Material
Trichloroacetyl chlorideC₂Cl₄O181.8376-02-8Acylating Agent
Anhydrous Aluminum ChlorideAlCl₃133.347446-70-0Catalyst
Sodium HydroxideNaOH40.001310-73-2Hydrolysis Agent
MethanolCH₄O32.0467-56-1Esterifying Agent
Sulfuric AcidH₂SO₄98.087664-93-9Catalyst
4-fluoro-2-methylbenzoic acidC₈H₇FO₂154.14403-15-6Intermediate
This compoundC₉H₉FO₂168.16174403-69-1Final Product
Table 2: Summary of Reaction Parameters and Expected Yields
StepReactionKey ReagentsSolventTemperatureReaction TimeExpected Yield
1Friedel-Crafts Acylation & Hydrolysism-Fluorotoluene, Trichloroacetyl chloride, AlCl₃, NaOHDichloromethane0°C to RT4-6 hours75-85%
2Esterification4-fluoro-2-methylbenzoic acid, Methanol, H₂SO₄MethanolReflux (65-70°C)4-5 hours85-95%

Experimental Protocols

Step 1: Synthesis of 4-fluoro-2-methylbenzoic acid

This protocol is adapted from a method described for the synthesis of 4-fluoro-2-methylbenzoic acid, which is suitable for industrial production due to its use of readily available raw materials and mild reaction conditions.[2]

Materials:

  • m-Fluorotoluene

  • Trichloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloromethane (DCM)

  • 30% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

  • Toluene for recrystallization

Procedure:

  • In a suitable reactor, under an inert atmosphere, dissolve m-fluorotoluene and trichloroacetyl chloride in dichloromethane.

  • Cool the mixture to 0°C.

  • Slowly add anhydrous aluminum trichloride to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer.

  • To the organic phase, add a 30% aqueous solution of sodium hydroxide and stir vigorously for one hour to facilitate hydrolysis.

  • Adjust the pH of the aqueous layer to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude 4-fluoro-2-methylbenzoic acid by recrystallization from toluene.

Step 2: Esterification to this compound

This is a standard Fischer esterification procedure.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, suspend 4-fluoro-2-methylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-5 hours. The reaction can be monitored by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by a 10% sodium bicarbonate solution until effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Scale_Up_Synthesis cluster_step1 Step 1: Synthesis of 4-fluoro-2-methylbenzoic acid cluster_step2 Step 2: Esterification A m-Fluorotoluene + Trichloroacetyl chloride B Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) A->B C Intermediate Ketone B->C D Hydrolysis (NaOH, H2O) C->D E Acidification (HCl) D->E F Crude 4-fluoro-2-methylbenzoic acid E->F G Recrystallization (Toluene) F->G H Pure 4-fluoro-2-methylbenzoic acid G->H I 4-fluoro-2-methylbenzoic acid + Methanol H->I J Esterification (H2SO4, Reflux) I->J K Work-up (EtOAc, NaHCO3) J->K L Crude this compound K->L M Purification (Vacuum Distillation) L->M N Pure this compound M->N

Caption: Workflow for the scale-up synthesis of this compound.

References

Application Notes & Protocols: Downstream Purification of Products from Methyl 4-fluoro-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the downstream purification of reaction products derived from "Methyl 4-fluoro-2-methylbenzoate." Given that reactions involving this starting material can lead to a variety of products, these guidelines focus on common purification strategies applicable to neutral organic compounds, addressing typical impurities such as unreacted starting materials, acidic byproducts, and residual reagents.

Overview of Purification Strategies

The selection of a purification strategy depends on the properties of the desired product and the nature of the impurities. For reaction products of this compound, a multi-step approach is often necessary. The primary methods include:

  • Liquid-Liquid Extraction: An essential first step to separate the desired organic product from aqueous-soluble impurities, acids, or bases.

  • Crystallization: A powerful technique for purifying solid products to a high degree of purity.

  • Column Chromatography: A versatile method for separating complex mixtures based on differential adsorption to a stationary phase, suitable for both solid and liquid products.[1][2]

The following diagram illustrates a general logical workflow for downstream processing after a chemical reaction.

G cluster_main General Post-Reaction Purification Workflow cluster_purification Final Purification Reaction Reaction Completion (Monitored by TLC/LCMS) Quench Reaction Quenching (e.g., add water/ice) Reaction->Quench Extraction Liquid-Liquid Extraction & Aqueous Washes Quench->Extraction Drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Product (Solid or Oil) Concentration->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography If mixture or oil Crystallization Recrystallization CrudeProduct->Crystallization If solid PureProduct Pure Product Chromatography->PureProduct Crystallization->PureProduct

Caption: General workflow for purification of synthetic reaction products.

Protocols and Methodologies

Protocol 1: Liquid-Liquid Extraction and Aqueous Wash

This is the primary work-up procedure to isolate the crude product. It is particularly effective for removing acidic byproducts (e.g., from ester hydrolysis) and water-soluble reagents.[3]

Objective: To perform an initial separation of the organic product from the aqueous reaction mixture and remove acidic or basic impurities.

Methodology:

  • Quench Reaction: After reaction completion, cool the reaction mixture to room temperature. If applicable, pour the mixture into a beaker containing crushed ice or cold water.[4][5]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Organic Extraction: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[6] The volume should be sufficient to dissolve the product, typically equal to the aqueous volume.

  • Wash with Base (Optional but Recommended): To remove unreacted acidic starting materials or acidic byproducts, wash the organic layer with a 5% aqueous sodium bicarbonate or sodium carbonate solution.[3][6] Agitate the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Wash with Water: Wash the organic layer with deionized water to remove residual base.[7]

  • Wash with Brine: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up emulsions and remove bulk water from the organic layer.[8]

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[3][8] Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[6]

G cluster_extraction Protocol: Liquid-Liquid Extraction start Quenched Reaction Mixture add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) start->add_solvent wash_base Wash with 5% NaHCO3 (aq) (Removes Acids) add_solvent->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (over Na2SO4) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Organic Product concentrate->end

Caption: Workflow for extraction and washing of an organic product.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid crude products. The choice of solvent is critical for obtaining high purity and yield.

Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For products related to this compound, solvents like methanol, ethanol, or mixtures of toluene and hexane may be effective.[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to just below the solvent's boiling point with stirring until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10][11]

  • Drying: Dry the purified crystals, either air-drying or in a vacuum oven, to a constant weight.

G cluster_recrystallization Protocol: Recrystallization start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool filter Isolate Crystals via Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of a solid by recrystallization.

Protocol 3: Flash Column Chromatography

This technique is used to separate the target compound from impurities with different polarities. It is highly effective for purifying oils or complex solid mixtures.[12][13]

Objective: To purify a compound by passing it through a column of silica gel using a solvent system (eluent) that allows for the separation of components based on their affinity for the stationary phase.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good solvent system will show clear separation of the desired product spot from impurities, with an Rf value for the product of approximately 0.3-0.4. Common eluents for benzoate derivatives include mixtures of hexane and ethyl acetate.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

While specific data for the purification of every possible reaction product of this compound is not available, the following tables provide illustrative data from related syntheses and purifications, demonstrating typical yields and recoveries.

Table 1: Yield Data from Synthesis and Purification of Related Benzoate Esters

CompoundStarting Material(s)Purification Method(s)YieldReference
Methyl 4-fluoro-2-hydroxybenzoate4-fluoro-2-hydroxybenzoic acid, MethanolExtraction (Ethyl Acetate), Washes (NaHCO₃, Brine), Drying, Concentration87%[8]
Methyl m-nitrobenzoateMethyl benzoate, Nitric/Sulfuric AcidPrecipitation on Ice, Filtration, Washing (Methanol), Recrystallization (Methanol)81-85%[11]
Methyl benzoateBenzoic acid, Dichlorohydantoin, MethanolRotary Evaporation, Extraction (Ethyl Acetate), Washes (Na₂CO₃, Water), Drying98%[6]
4-fluoro-2-methylbenzonitrile4-Fluoro-2-methyl benzaldoximeFiltration, Concentration, Recrystallization (Toluene/Hexane)N/A[9]
This compound4-fluoro-2-methylbenzoyl chloride, MethanolConcentration, Dissolution (CH₂Cl₂), Wash (NaHCO₃), Drying, Concentration91%[15]

Note: Yields are highly dependent on reaction conditions, scale, and the precise execution of the purification protocol. This data is for illustrative purposes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is an equilibrium-driven reaction where the use of excess methanol can shift the equilibrium towards the product, thereby increasing the yield.[1][2]

Q2: What are the typical yields I can expect for this synthesis?

A2: The yield of this compound can vary significantly based on the reaction conditions and purification methods. For standard Fischer esterification, yields can range from moderate to high. With optimized protocols, such as using microwave-assisted synthesis on analogous substrates, yields as high as 98% have been reported.[3][4] Conventional reflux methods for similar benzoic acids have reported yields around 78%.[3]

Q3: What are the key safety precautions to consider during the synthesis?

A3: The synthesis involves hazardous materials that require careful handling. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling concentrated sulfuric acid with extreme care, as it is highly corrosive.

  • Being aware of the flammability of methanol and other organic solvents.

  • Ensuring that all glassware is properly dried to prevent the introduction of water, which can negatively impact the reaction equilibrium.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.[2] Consider increasing the reaction time or temperature, monitoring the progress by Thin Layer Chromatography (TLC).[6]
Presence of Water Water in the reagents or glassware will inhibit the forward reaction by shifting the equilibrium to the starting materials.[5] Ensure that 4-fluoro-2-methylbenzoic acid is dry and use anhydrous methanol and a strong acid catalyst. All glassware should be thoroughly dried before use.
Catalyst Issues The acid catalyst may be inactive or used in an insufficient amount. Use a fresh, unopened bottle of concentrated sulfuric acid or another suitable strong acid catalyst. Ensure the correct catalytic amount is used, as too much can lead to side reactions.
Suboptimal Temperature If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete reaction within a standard timeframe. If the temperature is too high, it can promote side reactions. For conventional heating, refluxing methanol (around 65 °C) is a common condition.[7] For microwave-assisted synthesis of similar compounds, temperatures around 130°C have been shown to be optimal.[3]

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted Starting Material If the reaction has not gone to completion, unreacted 4-fluoro-2-methylbenzoic acid will remain. To remove the acidic starting material, perform a workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][7]
Side Reactions At elevated temperatures, side reactions such as the formation of ethers from the alcohol or dehydration of secondary/tertiary alcohols (if used) can occur.[8] While methanol cannot dehydrate, maintaining the optimal reaction temperature is crucial to minimize other potential side reactions.
Inefficient Purification Purification can be challenging if the impurities have similar polarities to the product. Standard purification involves an aqueous workup followed by distillation or column chromatography. Ensure proper separation during the workup and consider using a different solvent system for chromatography if co-elution is an issue.

Problem 3: Difficulty in Product Isolation

Possible Cause Troubleshooting Step
Product Loss During Workup The ester product may have some solubility in the aqueous layer, especially with excess methanol present.[2] To minimize this, ensure that the extraction with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) is performed thoroughly.[2][7] Washing the organic layer with brine (saturated NaCl solution) can help to reduce the solubility of the organic product in the aqueous phase.[7]
Emulsion Formation During the extraction process, an emulsion may form between the organic and aqueous layers, making separation difficult. To break an emulsion, try adding a small amount of brine or allowing the mixture to stand for an extended period.

Data Presentation

Table 1: Effect of Alcohol Type on Yield for a Structurally Similar Ester (Alkyl 4-fluoro-3-nitro benzoate) via Microwave Synthesis [3]

Alcohol Product Yield (%)
MethanolMethyl 4-fluoro-3-nitrobenzoate88
EthanolEthyl 4-fluoro-3-nitrobenzoate77
PropanolPropyl 4-fluoro-3-nitrobenzoate83
ButanolButyl 4-fluoro-3-nitrobenzoate98
IsopropanolIsopropyl 4-fluoro-3-nitrobenzoate5
tert-Butanoltert-Butyl 4-fluoro-3-nitrobenzoate1

Note: The data above is for a related compound and serves as an illustration of how reaction conditions can be optimized. Primary alcohols generally provide higher yields in Fischer esterification reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Boiling chips

Procedure:

  • To a clean, dry round-bottom flask, add 4-fluoro-2-methylbenzoic acid and a 5- to 10-fold molar excess of anhydrous methanol.

  • Add a few boiling chips to the flask.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or oil bath.

  • Continue the reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Add water to the separatory funnel to dissolve the excess methanol and sulfuric acid.

  • Add an organic solvent, such as diethyl ether or ethyl acetate, to extract the this compound.

  • Shake the funnel, venting frequently, and then allow the layers to separate. The aqueous layer can be drained off.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 4-fluoro-2-methylbenzoic acid. Be cautious of gas evolution (CO₂).

  • Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried solution to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • For further purification, the crude product can be distilled under reduced pressure.

Visualizations

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products CarboxylicAcid 4-Fluoro-2-methylbenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate Nucleophilic Attack H_plus H⁺ (Catalyst) H_plus->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLoss Loss of Water ProtonTransfer->WaterLoss - H₂O Ester This compound WaterLoss->Ester - H⁺ Water Water WaterLoss->Water Ester->H_plus

Caption: Fischer esterification pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Purity & Dryness Complete->Check_Reagents Increase_Time_Temp->Check_Completion Wet_Reagents Reagents Wet or Impure Check_Reagents->Wet_Reagents Yes Dry_Reagents Reagents Dry & Pure Check_Reagents->Dry_Reagents No Use_Anhydrous Use Anhydrous Reagents Wet_Reagents->Use_Anhydrous Check_Workup Review Workup & Purification Dry_Reagents->Check_Workup Use_Anhydrous->Start Workup_Issue Product Loss During Workup? Check_Workup->Workup_Issue Yes Success Yield Improved Check_Workup->Success No Optimize_Extraction Optimize Extraction/Purification Workup_Issue->Optimize_Extraction Optimize_Extraction->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-fluoro-2-methylbenzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, focusing on identifying and mitigating side reactions.

Q1: My final product is a mixture of isomers that are difficult to separate. What is the likely cause and how can I fix it?

A1: The most probable cause is the presence of the isomeric precursor, 2-fluoro-4-methylbenzoic acid, in your starting material, 4-fluoro-2-methylbenzoic acid. The Friedel-Crafts acylation used to synthesize the carboxylic acid precursor can produce both ortho and para isomers.[1] During esterification, this isomeric impurity will be converted to the corresponding ester, Methyl 2-fluoro-4-methylbenzoate, which has a similar boiling point to the desired product, making purification by distillation challenging.

Troubleshooting Steps:

  • Analyze the Starting Material: Before starting the esterification, analyze your 4-fluoro-2-methylbenzoic acid by NMR or GC-MS to check for the presence of the 2-fluoro-4-methylbenzoic acid isomer.

  • Purify the Precursor: If the isomeric impurity is present, it is highly recommended to purify the 4-fluoro-2-methylbenzoic acid before proceeding. Recrystallization is an effective method for separating these isomers.[1]

Q2: The yield of my esterification reaction is consistently low, even after extended reaction times. What are the potential reasons for this?

A2: Low yields in the Fischer esterification of 4-fluoro-2-methylbenzoate can be attributed to several factors, primarily the equilibrium nature of the reaction and potential steric hindrance.

Potential Causes and Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction.[2][3] To drive the equilibrium towards the product, you can:

    • Use a large excess of methanol: This shifts the equilibrium to favor the formation of the ester.[2]

    • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

  • Steric Hindrance: The methyl group at the ortho position to the carboxylic acid can sterically hinder the approach of the methanol nucleophile, slowing down the reaction rate.[4][5] To overcome this:

    • Increase the reaction temperature: This can help to overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

    • Prolong the reaction time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.

  • Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.

Q3: I have observed an unexpected byproduct with a lower boiling point than my desired ester. What could this be?

A3: A common byproduct in acid-catalyzed reactions with methanol at elevated temperatures is dimethyl ether . This is formed by the dehydration of methanol, a reaction also catalyzed by strong acids like sulfuric acid.[6][7][8][9]

Identification and Mitigation:

  • Identification: Dimethyl ether is a volatile compound and can be detected by GC-MS analysis of the crude reaction mixture.

  • Mitigation:

    • Control the reaction temperature: Avoid excessively high temperatures, as this promotes the dehydration of methanol.

    • Use the minimum effective amount of acid catalyst: A higher concentration of acid can increase the rate of ether formation.

Q4: My reaction mixture has turned dark, and I am getting a complex mixture of products. What could be the cause?

A4: A dark reaction mixture and the formation of multiple byproducts can indicate decomposition or side reactions involving the aromatic ring.

Potential Side Reactions:

  • Sulfonation: The use of concentrated sulfuric acid as a catalyst can lead to the sulfonation of the aromatic ring, especially at higher temperatures.[10][11][12][13][14] This introduces a sulfonic acid group (-SO₃H) onto the benzene ring, leading to the formation of polar, high-boiling point impurities.

  • Decarboxylation: At elevated temperatures, the carboxylic acid starting material or the ester product could potentially undergo decarboxylation, leading to the formation of 4-fluorotoluene.[15][16][17][18][19]

Mitigation Strategies:

  • Use a milder acid catalyst: Consider using a less aggressive catalyst like p-toluenesulfonic acid.

  • Maintain a controlled reaction temperature: Avoid overheating the reaction mixture.

  • Monitor the reaction progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental protocol for the synthesis of this compound?

A1: A general protocol for the Fischer esterification of 4-fluoro-2-methylbenzoic acid is as follows:

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Q2: What are the expected yields for this synthesis?

A2: The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials. A study on a similar esterification of a substituted benzoic acid reported a yield of 78% under reflux conditions with excess ethanol and sulfuric acid.[20] With optimization, yields can often be improved.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Side Product NameChemical FormulaOriginMitigation Strategy
Methyl 2-fluoro-4-methylbenzoateC₉H₉FO₂Isomeric impurity in the starting carboxylic acidPurify the 4-fluoro-2-methylbenzoic acid before esterification.
Dimethyl etherC₂H₆ODehydration of methanol at high temperaturesControl reaction temperature; use minimal effective catalyst concentration.
4-Fluoro-2-methylbenzenesulfonic acidC₇H₇FO₃SSulfonation of the aromatic ring by the acid catalystUse a milder acid catalyst; control reaction temperature.
4-FluorotolueneC₇H₇FDecarboxylation of the carboxylic acid at high temperaturesAvoid excessive heating; use a milder acid catalyst.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_side_reactions Potential Side Reactions m-Fluorotoluene m-Fluorotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation m-Fluorotoluene->Friedel-Crafts Acylation Trichloroacetyl chloride, AlCl₃ Hydrolysis Hydrolysis Friedel-Crafts Acylation->Hydrolysis Crude Product Crude Product Hydrolysis->Crude Product Mixture of Isomers Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) 4-fluoro-2-methylbenzoic_acid 4-fluoro-2-methylbenzoic_acid Purification (Recrystallization)->4-fluoro-2-methylbenzoic_acid Pure Precursor Fischer Esterification Fischer Esterification 4-fluoro-2-methylbenzoic_acid->Fischer Esterification Methanol, H₂SO₄ (cat.) Isomeric Precursor Isomeric Precursor 4-fluoro-2-methylbenzoic_acid->Isomeric Precursor 2-fluoro-4-methylbenzoic acid Crude Ester Crude Ester Fischer Esterification->Crude Ester Dimethyl Ether Dimethyl Ether Fischer Esterification->Dimethyl Ether Methanol Dehydration Sulfonated Byproduct Sulfonated Byproduct Fischer Esterification->Sulfonated Byproduct Sulfonation Decarboxylated Byproduct Decarboxylated Byproduct Fischer Esterification->Decarboxylated Byproduct Decarboxylation Purification (Distillation) Purification (Distillation) Crude Ester->Purification (Distillation) This compound This compound Purification (Distillation)->this compound Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_impurity Impurity Detected start Problem Encountered low_yield Low Product Yield start->low_yield impurity Unexpected Impurity start->impurity check_equilibrium Check Equilibrium Conditions (Excess Methanol, Water Removal) low_yield->check_equilibrium check_steric_hindrance Consider Steric Hindrance (Increase Temp/Time) low_yield->check_steric_hindrance isomeric_impurity Isomeric Impurity? (Analyze Starting Material) impurity->isomeric_impurity volatile_byproduct Volatile Byproduct? (Check for Dimethyl Ether) impurity->volatile_byproduct dark_mixture Dark Mixture? (Check for Sulfonation/Decarboxylation) impurity->dark_mixture

References

Technical Support Center: Purification of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 4-fluoro-2-methylbenzoate" and the removal of its isomeric impurities.

Troubleshooting Guide

Impurities can significantly impact the outcome of subsequent reactions and biological assays. The following table addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of isomers during fractional distillation. Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). - Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too high.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation.
Fluctuating heat source.- Use a stable heating source such as a heating mantle with a controller or an oil bath to ensure consistent boiling.
Low recovery of purified product after distillation. Significant hold-up in the distillation apparatus.- Use a smaller distillation setup for smaller quantities of material to minimize losses due to surface wetting.
Product decomposition at high temperatures.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound and prevent thermal degradation.
Co-elution of isomers in GC or HPLC analysis. Inappropriate column stationary phase.- For Gas Chromatography (GC), select a column with a different polarity. A mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) or a polar phase (e.g., polyethylene glycol) may provide better selectivity for these isomers than a non-polar phase. - For High-Performance Liquid Chromatography (HPLC), screen different stationary phases such as C18, Phenyl-Hexyl, or a column designed for aromatic isomer separation.
Unoptimized mobile phase (HPLC) or temperature program (GC).- For HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to water) and the pH. - For GC, optimize the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve resolution.
Product appears cloudy or contains particulate matter after purification. Incomplete drying or presence of non-volatile impurities.- Ensure the product is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - If non-volatile impurities are suspected, a simple filtration before distillation may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in "this compound"?

The most common isomeric impurity arises from the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid. During the Friedel-Crafts acylation of m-fluorotoluene, the primary byproduct is the 2-fluoro-4-methyl isomer. Subsequent esterification will lead to the presence of "Methyl 2-fluoro-4-methylbenzoate" as the main isomeric impurity in the final product.

Q2: Is recrystallization a suitable method for purifying "this compound"?

No, "this compound" is a liquid at room temperature, which makes recrystallization an unsuitable purification technique. For liquid compounds, distillation and chromatography are the preferred methods for purification.

Q3: What are the boiling points of "this compound" and its main isomeric impurity?

The boiling point of "this compound" is approximately 206°C at atmospheric pressure (760 mmHg). The primary isomeric impurity, "Methyl 2-fluoro-4-methylbenzoate," has a higher boiling point of around 227°C at 760 mmHg.[1][2][3][4] This significant difference of approximately 21°C makes fractional distillation a viable method for their separation.

Q4: Can you provide a general protocol for the fractional distillation of "this compound"?

Yes, the following is a general protocol for separating "this compound" from its higher-boiling isomeric impurity:

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a stir bar in the round-bottom flask for smooth boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Charge the crude "this compound" into the round-bottom flask.

    • Begin heating the flask gently using a heating mantle or oil bath.

    • Observe the vapor slowly rising through the fractionating column. A slow and steady rate is crucial for efficient separation.

    • The temperature should stabilize at the boiling point of the lower-boiling component, "this compound" (approx. 206°C at 760 mmHg).

    • Collect the fraction that distills over at a constant temperature. This will be the purified "this compound".

  • Fraction Collection:

    • Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling isomer has been distilled and the higher-boiling isomer is beginning to distill.

    • Change the receiving flask to collect the higher-boiling fraction, which will primarily be "Methyl 2-fluoro-4-methylbenzoate".

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their isomeric purity.

Q5: What are the recommended starting conditions for GC analysis to check the purity of "this compound"?

The following are suggested starting parameters for developing a GC method to assess isomeric purity. Optimization will likely be necessary.

Data Presentation: Suggested GC Method Parameters

Parameter Suggested Condition
Column A polar capillary column (e.g., DB-WAX, HP-INNOWax) or a mid-polarity column (e.g., DB-17, HP-50+). Length: 30 m, Inner Diameter: 0.25 mm, Film Thickness: 0.25 µm.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 split ratio) to avoid column overloading.
Oven Temperature Program - Initial Temperature: 150°C, hold for 2 minutes. - Ramp: 5°C/min to 230°C. - Hold at 230°C for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Detector Temperature 280°C (for FID)

Q6: Can preparative HPLC be used for purification?

Yes, preparative HPLC is another viable option for separating the isomers, especially when high purity is required or for smaller scale purifications.

Experimental Protocol: Preparative HPLC (Starting Point)

  • Column: A reversed-phase C18 or a Phenyl-Hexyl column suitable for preparative scale.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water. A shallow gradient around the elution point of the isomers will likely be needed for good resolution.

  • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve the crude product in a suitable solvent that is compatible with the mobile phase.

  • Fraction Collection: Collect fractions as the peaks elute and analyze them by analytical HPLC or GC to determine their purity.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of "this compound".

Purification_Workflow Purification Workflow for this compound start Crude this compound (with isomeric impurities) purification_method Select Purification Method start->purification_method distillation Fractional Distillation purification_method->distillation Boiling Point Difference > 20°C prep_hplc Preparative HPLC purification_method->prep_hplc High Purity / Small Scale analysis Purity Analysis (GC or HPLC) distillation->analysis prep_hplc->analysis pure_product Pure this compound analysis->pure_product Purity > 98% isomeric_fraction Isomeric Impurity Fraction analysis->isomeric_fraction end Purification Complete pure_product->end

Caption: General workflow for the purification of this compound.

References

Challenges in the esterification of sterically hindered 4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers facing challenges with the esterification of the sterically hindered 4-fluoro-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 4-fluoro-2-methylbenzoic acid so challenging?

The primary challenge arises from steric hindrance. The methyl group at the ortho (C2) position physically blocks the carboxylic acid group. This makes it difficult for the alcohol nucleophile to approach and attack the carbonyl carbon, which is a critical step in standard esterification reactions like the Fischer-Speier method.

Q2: My standard Fischer esterification (H₂SO₄/MeOH) is giving very low yields. What is going wrong?

This is a common issue. The bulky ortho-methyl group on the benzoic acid ring, combined with the fluorine atom at the para position which can influence the electronic properties of the ring, significantly slows down the rate of Fischer esterification. The reaction may require prolonged heating and still result in a poor equilibrium position and low conversion.

Q3: Are there alternative methods to Fischer esterification for this substrate?

Yes, several methods are more effective for sterically hindered acids. These typically involve activating the carboxylic acid to make it more reactive. Highly recommended methods include:

  • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which then readily reacts with the alcohol.

  • Steglich Esterification: This approach utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Mitsunobu Reaction: This reaction can be effective but involves specific reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). It works well for primary and secondary alcohols.

Q4: Can I improve my Fischer esterification, or should I switch methods?

While switching to a more suitable method is often best, you can attempt to optimize the Fischer esterification. This could involve using a large excess of the alcohol, which also serves as the solvent, and extending the reaction time significantly. However, for substrates as hindered as 4-fluoro-2-methylbenzoic acid, the yields may still be unsatisfactory.

Troubleshooting Guide

Problem: Low to no product formation in the esterification reaction.

This guide will help you diagnose and solve common issues encountered during the esterification of 4-fluoro-2-methylbenzoic acid.

Troubleshooting_Esterification start Low or No Ester Product check_method Which method was used? start->check_method fischer Fischer Esterification (e.g., H₂SO₄/ROH) check_method->fischer Fischer activation Activation Methods (Yamaguchi, Steglich, etc.) check_method->activation Activation fischer_q1 Was water removed? fischer->fischer_q1 fischer_sol1 Use Dean-Stark trap or molecular sieves to remove water. fischer_q1->fischer_sol1 No fischer_q2 Was a large excess of alcohol used? fischer_q1->fischer_q2 Yes fischer_sol1->fischer_q2 fischer_sol2 Use alcohol as solvent (>10 equivalents). fischer_q2->fischer_sol2 No fischer_q3 Reaction time/temp sufficient? fischer_q2->fischer_q3 Yes fischer_sol2->fischer_q3 fischer_sol3 Increase reflux time (24-48h) and/or temperature. fischer_q3->fischer_sol3 No fischer_conclusion Steric hindrance is likely the issue. Consider alternative methods. fischer_q3->fischer_conclusion Yes fischer_sol3->fischer_conclusion activation_q1 Are reagents dry and pure? activation->activation_q1 activation_sol1 Use anhydrous solvents. Purify reagents if necessary. activation_q1->activation_sol1 No activation_q2 Correct stoichiometry & order of addition followed? activation_q1->activation_q2 Yes activation_sol1->activation_q2 activation_sol2 Review protocol for correct reagent ratios and addition sequence. activation_q2->activation_sol2 No activation_q3 Is the catalyst (e.g., DMAP) active? activation_q2->activation_q3 Yes activation_sol2->activation_q3 activation_sol3 Use fresh, high-purity DMAP. activation_q3->activation_sol3 No activation_conclusion Review specific method's workup. Check for byproduct formation (e.g., DCU). activation_q3->activation_conclusion Yes activation_sol3->activation_conclusion

Caption: Troubleshooting flowchart for the esterification of sterically hindered acids.

Data Summary: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and yields for different esterification methods applied to sterically hindered aromatic acids. Note that exact values can vary based on the specific alcohol and substrate used.

MethodActivating Agent / CatalystTypical SolventTemperature (°C)Typical Time (h)Yield Range (%)Key Considerations
Fischer-Speier H₂SO₄ (catalytic)Excess AlcoholReflux24 - 7210 - 50Equilibrium limited; requires water removal or large excess of alcohol.[1][2][3]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAPToluene, THF25 - 402 - 1280 - 95+Highly effective for hindered substrates; forms a reactive mixed anhydride.[4][5][6][7]
Steglich DCC or EDC, DMAP (catalytic)CH₂Cl₂, DMF0 - 254 - 2475 - 95Mild conditions; byproduct (DCU/EDU) removal by filtration is necessary.[8][9][10][11]
Mitsunobu PPh₃, DEAD or DIADTHF, Dioxane0 - 251 - 670 - 90Works well for primary/secondary alcohols; involves redox chemistry.[12][13][14][15][16]

Yields are approximate and highly dependent on the specific alcohol, reaction scale, and purification method.

Detailed Experimental Protocols

Protocol 1: Yamaguchi Esterification

This method is highly recommended for achieving high yields with 4-fluoro-2-methylbenzoic acid.[6][7][17]

Materials:

  • 4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • The desired alcohol (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Anhydride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoro-2-methylbenzoic acid and anhydrous toluene.

    • Add triethylamine and stir the solution at room temperature for 10 minutes.

    • Slowly add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 2 hours at room temperature.

  • Ester Formation:

    • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Steglich Esterification

A mild and effective method using a carbodiimide coupling agent.[8][9][10][11]

Materials:

  • 4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • The desired alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoro-2-methylbenzoic acid, the alcohol, DMAP, and anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve DCC in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU.

    • Filter off the DCU precipitate through a sintered glass funnel or celite pad, washing the solid with cold CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for selecting and executing an esterification reaction for a sterically hindered substrate.

Experimental_Workflow start Start: Ester Synthesis Required substrate_eval Evaluate Substrate: 4-fluoro-2-methylbenzoic acid (Sterically Hindered) start->substrate_eval method_selection Select Appropriate Method substrate_eval->method_selection yamaguchi Yamaguchi Esterification (High Yield) method_selection->yamaguchi High Yield Needed steglich Steglich Esterification (Mild Conditions) method_selection->steglich Mildness is Key mitsunobu Mitsunobu Reaction (Redox-based) method_selection->mitsunobu Specific Alcohol Inversion reagent_prep Prepare Dry Reagents & Anhydrous Solvents yamaguchi->reagent_prep steglich->reagent_prep mitsunobu->reagent_prep run_reaction Run Reaction under Inert Atmosphere (N₂/Ar) reagent_prep->run_reaction monitor_tlc Monitor Progress by TLC run_reaction->monitor_tlc monitor_tlc->run_reaction Incomplete workup Aqueous Workup & Extraction monitor_tlc->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for esterification of 4-fluoro-2-methylbenzoic acid.

References

"Methyl 4-fluoro-2-methylbenzoate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 4-fluoro-2-methylbenzoate under acidic and basic conditions. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound, like other benzoate esters, is susceptible to hydrolysis, breaking down into 4-fluoro-2-methylbenzoic acid and methanol. This degradation is significantly accelerated in the presence of acids or bases.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2]

  • Basic Conditions (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[1] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is resistant to further nucleophilic attack.[3]

Q2: How do the substituents (ortho-methyl and para-fluoro) on the benzene ring affect the hydrolysis rate of this compound?

A2: Both the ortho-methyl group and the para-fluoro group influence the rate of hydrolysis through electronic and steric effects.

  • Ortho-methyl group: The methyl group in the ortho position introduces steric hindrance around the carbonyl group. This steric hindrance can impede the approach of the nucleophile (water or hydroxide ion), thereby slowing down the rate of both acidic and basic hydrolysis compared to unsubstituted methyl benzoate.[4]

  • Para-fluoro group: The fluorine atom at the para position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which tends to increase the rate of hydrolysis.[5]

The overall rate of hydrolysis will be a balance of these opposing effects. It is anticipated that the steric hindrance from the ortho-methyl group will be a significant factor, potentially leading to a slower hydrolysis rate than might be predicted based on the electronic effect of the fluorine atom alone.

Q3: What are the primary degradation products of this compound under hydrolytic stress?

A3: The primary degradation products resulting from the hydrolysis of this compound are 4-fluoro-2-methylbenzoic acid and methanol.

Q4: At what pH is this compound most stable?

A4: Generally, esters exhibit maximum stability at a slightly acidic pH (around pH 4-5). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. A pH-rate profile would be necessary to determine the exact pH of maximum stability for this specific compound.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound After a Reaction Work-up

Possible Cause: Unintended hydrolysis of the ester during aqueous extraction, particularly if acidic or basic solutions are used.

Solutions:

  • Minimize Contact Time: Perform aqueous washes and extractions as quickly as possible.

  • Use Cold Solutions: Conduct all aqueous work-up steps using ice-cold water and solutions to reduce the rate of hydrolysis.[6]

  • Use Weak Bases for Neutralization: If an acid catalyst needs to be neutralized, use a cold, dilute solution of a weak base like sodium bicarbonate rather than strong bases like sodium hydroxide.[6]

  • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove all traces of water before solvent evaporation.[6]

Issue 2: Inconsistent or Non-Reproducible Results in Kinetic Studies

Possible Cause: Fluctuations in temperature, pH, or initial concentrations.

Solutions:

  • Temperature Control: Use a thermostatically controlled water bath to maintain a constant temperature throughout the experiment.

  • pH Control: Employ buffers to maintain a constant pH, especially for reactions intended to be run under specific pH conditions.

  • Accurate Reagent Preparation: Prepare all solutions, including the stock solution of this compound and the acid/base solutions, with high accuracy.

Issue 3: Analytical (HPLC) Problems During Stability Studies
Problem Possible Cause Solution
Peak Tailing for the Carboxylic Acid Degradant Secondary interactions between the carboxylic acid and the stationary phase.Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add a small amount of trifluoroacetic acid or formic acid).
Shifting Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[7]
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.Use high-purity solvents and flush the system thoroughly between runs.
Poor Resolution Between Ester and Acid Inadequate separation conditions.Optimize the mobile phase composition (e.g., adjust the organic solvent ratio) or consider a different column chemistry.

Quantitative Data

Table 1: Relative Alkaline Hydrolysis Rates of Substituted Methyl Benzoates

SubstituentPositionRelative Rate Constant (k_rel)Expected Effect on Hydrolysis Rate
-H (Methyl Benzoate)-1.00Reference
-CH₃ortho< 1Slower (due to steric hindrance)
-CH₃para~0.5Slower (electron-donating)
-Fpara> 1Faster (electron-withdrawing)

Note: The actual rate for this compound will be a composite of the steric hindrance from the ortho-methyl group and the electron-withdrawing effect of the para-fluoro group.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate Constant by Titration (Forced Degradation Study)

This protocol is designed to determine the pseudo-first-order rate constant for the acid or base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 0.5 M) or sodium hydroxide (e.g., 0.1 M)

  • Standardized sodium hydroxide solution (for titration, e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Thermostatically controlled water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Reaction Setup: Place a known volume of the standardized acid or base solution (e.g., 100 mL of 0.5 M HCl) into a conical flask and allow it to equilibrate to the desired temperature in the water bath.

  • Initiation of Reaction: Add a known amount of this compound to the flask, start a stopwatch, and mix thoroughly.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing ice-cold deionized water to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the solution with the standardized NaOH solution. The volume of NaOH used corresponds to the amount of unreacted acid catalyst and the 4-fluoro-2-methylbenzoic acid formed.

  • Infinity Reading (V∞): To determine the concentration at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for a time sufficient for the reaction to go to completion, then titrate as above.

  • Calculation: The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln((V∞ - V₀) / (V∞ - Vₜ)) = kt where V₀ is the initial titre, and Vₜ is the titre at time t. A plot of ln(V∞ - Vₜ) versus time will yield a straight line with a slope of -k.

Protocol 2: Stability Indicating HPLC Method for Quantitative Analysis

This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify this compound and its primary degradant, 4-fluoro-2-methylbenzoic acid.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to elute both the ester and the more polar acid. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 4-fluoro-2-methylbenzoic acid of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation (from forced degradation study): Withdraw aliquots from the hydrolysis reaction at various time points, quench the reaction (e.g., by neutralization and dilution in the mobile phase), and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve for both the parent ester and the acid degradant. Use the peak areas from the chromatograms of the stressed samples to determine the concentration of each compound over time.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester A2 Protonated Ester A1->A2 + H⁺ A2->A1 - H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A3->A2 - H₂O A4 Carboxylic Acid + Alcohol A3->A4 - H⁺ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Carboxylic Acid + Alkoxide B2->B3 - B4 Carboxylate + Alcohol B3->B4 Proton Transfer

Caption: Mechanisms of acid and base-catalyzed ester hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Acid/Base Solutions react1 Initiate Hydrolysis prep1->react1 prep2 Prepare Ester Stock Solution prep2->react1 prep3 Set up Thermostatted Bath prep3->react1 react2 Withdraw Aliquots at Time Intervals react1->react2 react3 Quench Reaction react2->react3 analysis1 Titration or HPLC Analysis react3->analysis1 analysis2 Calculate Concentrations analysis1->analysis2 analysis3 Determine Rate Constant analysis2->analysis3

Caption: Workflow for kinetic analysis of ester hydrolysis.

Troubleshooting_Tree start Low Yield or Unexpected Degradation q1 Was the work-up performed with aqueous acid/base? start->q1 a1_yes Unintended Hydrolysis Likely q1->a1_yes Yes a1_no Consider Other Degradation Pathways q1->a1_no No q2 Were cold solutions and minimal contact time used? a1_yes->q2 a2_no Optimize Work-up: Use cold, weak base; work quickly q2->a2_no No a2_yes Check for other reactive impurities or conditions q2->a2_yes Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Low Conversion in Methyl 4-fluoro-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in the synthesis of Methyl 4-fluoro-2-methylbenzoate. The primary focus is on the common and cost-effective Fischer-Speier esterification of 4-fluoro-2-methylbenzoic acid with methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is favored for its simplicity and the use of readily available reagents.

Q2: My reaction has stalled, and the conversion to this compound is low. What are the primary reasons for this?

A2: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. The reaction reaches an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water). To achieve high yields, this equilibrium must be shifted towards the products. Other factors include catalyst deactivation, insufficient reaction time or temperature, and steric hindrance.

Q3: What are potential side reactions that could be consuming my starting material or product?

A3: Several side reactions can occur, leading to byproducts and reducing the yield of the desired ester. If using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring is a possibility. Additionally, the methanol can undergo self-condensation to form dimethyl ether, particularly with a strong acid catalyst and high heat.[1]

Q4: Can the purity of my 4-fluoro-2-methylbenzoic acid starting material affect the reaction?

A4: Absolutely. The synthesis of 4-fluoro-2-methylbenzoic acid can sometimes produce isomers, such as 2-fluoro-4-methylbenzoic acid.[2] If these isomers are not adequately removed during purification, they will also undergo esterification, leading to a mixture of ester products and complicating the purification of your target molecule, this compound.

Troubleshooting Guide

Issue 1: Low Conversion Rate
Possible Cause Troubleshooting Step
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of methanol (which can also serve as the solvent) or remove the water byproduct as it forms. Using a Dean-Stark apparatus is an effective method for water removal.[3]
Insufficient Reaction Time or Temperature Ensure the reaction is heated to reflux for an adequate period. Typical reaction times can range from 1 to 10 hours at 60-110°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Catalyst Inactivity or Insufficient Amount Use a fresh, anhydrous acid catalyst. The catalyst should be used in appropriate catalytic amounts; too little will result in a slow reaction, while too much can promote side reactions.[1]
Steric Hindrance While less of a concern with methanol, steric hindrance can slow down the reaction. If this is suspected, consider converting the carboxylic acid to the more reactive acid chloride before reacting it with methanol.[1]
Issue 2: Presence of Impurities and Byproducts
Possible Cause Troubleshooting Step
Unreacted Carboxylic Acid During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted 4-fluoro-2-methylbenzoic acid.
Sulfonation of Aromatic Ring This can occur when using concentrated sulfuric acid at high temperatures.[1] Consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Alternatively, conduct the reaction at a lower temperature for a longer duration.
Formation of Dimethyl Ether This side reaction is favored at higher temperatures. Optimize the reaction temperature to favor esterification.[1]
Isomeric Esters If your starting material contained isomeric impurities, the final product will as well. Purify the initial 4-fluoro-2-methylbenzoic acid by recrystallization to a high purity before esterification.[2]

Data Presentation: Optimizing Reaction Conditions

The following table provides illustrative data on how reaction parameters can influence the yield of a similar reaction, the esterification of 4-fluoro-3-nitrobenzoic acid, which can be used as a general guide for optimizing your synthesis of this compound.[4]

EntryTemperature (°C)Time (min)Catalyst LoadingYield (%)
111015StandardLow
21305StandardModerate
313010StandardGood
413015StandardHigh (Plateau)
515015StandardHigh

Note: This data is adapted from a microwave-assisted synthesis and should be used as a qualitative guide for trends in conventional heating.[4]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-fluoro-2-methylbenzoic acid

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or p-toluenesulfonic acid)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol acts as both a reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow Reactants Reactants: 4-fluoro-2-methylbenzoic acid + Methanol (excess) Reaction Reflux (Heat) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Workup: 1. Quench 2. Extraction 3. Wash (NaHCO₃, Brine) Reaction->Workup Purification Purification: 1. Drying (Na₂SO₄) 2. Solvent Removal 3. Distillation/Chromatography Workup->Purification Product Product: This compound Purification->Product Troubleshooting_Logic Start Low Conversion? Yes1 Yes Start->Yes1 Check Reaction Conditions Yes2 Yes Start->Yes2 Analyze Reaction Mixture Yes3 Yes Start->Yes3 Identify Impurities Yes4 Yes Start->Yes4 Check Starting Material Equilibrium Issue: Equilibrium? Solution: Use excess MeOH or remove H₂O Kinetics Issue: Slow Reaction? Solution: Increase time/temp, check catalyst SideReactions Issue: Byproducts? Solution: Change catalyst, optimize temp Purity Issue: Impure Starting Material? Solution: Purify acid before reaction Yes1->Equilibrium Yes2->Kinetics Yes3->SideReactions Yes4->Purity

References

Technical Support Center: Purification of Methyl 4-fluoro-2-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-fluoro-2-methylbenzoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
CC-MFMB-01 Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: Channeling or cracks in the stationary phase.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between the product and impurities (target Rf for product: 0.25-0.35). Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. - Reduce Sample Load: Use a sample-to-silica ratio of 1:50 to 1:100. For difficult separations, a higher ratio is recommended. - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
CC-MFMB-02 Product Elutes Too Quickly (High Rf) - Mobile Phase is Too Polar: The solvent system has a high concentration of the polar solvent (e.g., ethyl acetate).- Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 80:20 Hexane:Ethyl Acetate, try 90:10 or 95:5.
CC-MFMB-03 Product Does Not Elute from the Column - Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the compound. - Compound Degradation on Silica: The compound may be unstable on acidic silica gel.[1]- Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent. If starting with 95:5 Hexane:Ethyl Acetate, move to 90:10, then 80:20, etc. - Test Compound Stability: Run a quick stability test on a TLC plate by spotting the compound and leaving it for a few hours before eluting to see if degradation occurs.[1] If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[1]
CC-MFMB-04 Tailing of the Product Spot on TLC and Column Fractions - Acidic Impurities Present: Presence of unreacted 4-fluoro-2-methylbenzoic acid. - Strong Interaction with Silica: The ester group may interact with the acidic silanol groups on the silica gel.- Neutralize Acidic Impurities: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before chromatography. - Use a Mobile Phase Modifier: Add a small amount of a modifier like triethylamine (~0.1-1%) to the mobile phase to reduce tailing.
CC-MFMB-05 Presence of a Very Non-polar Impurity - Unreacted Starting Material: Could be a non-polar starting material from a preceding reaction step.- Flush with Non-polar Solvent: Start the elution with a very non-polar solvent (e.g., pure hexane) to elute the non-polar impurity first before increasing the polarity to elute the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on literature for similar aromatic esters, a common starting ratio is in the range of 98:2 to 90:10 (Hexane:Ethyl Acetate). It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: What is the expected Rf value for this compound?

A2: The Rf value is highly dependent on the stationary phase and the mobile phase composition. For effective purification by column chromatography, the target Rf value for the desired compound on a TLC plate should be between 0.25 and 0.35 in the chosen solvent system.

Q3: What are the potential impurities I should look out for?

A3: Potential impurities can include:

  • Unreacted Starting Materials: 4-fluoro-2-methylbenzoic acid.

  • Reagents from Synthesis: Such as coupling agents or byproducts from esterification.

  • Side Products: Isomeric products or compounds formed from side reactions.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound contains an aromatic ring and will be UV active. You can visualize the spots on a TLC plate using a UV lamp at 254 nm.[2]

Q5: Should I use normal-phase or reverse-phase chromatography?

A5: For a moderately polar compound like this compound, normal-phase chromatography with silica gel as the stationary phase is the most common and effective method. Reverse-phase chromatography is typically used for more polar compounds.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)[2]

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives an Rf value of 0.25-0.35 for the product spot and good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.

    • Carefully add the dry silica with the adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, maintaining a constant flow rate.

    • Collect fractions in labeled test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample (Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Column Chromatography Issue Poor_Sep Poor Separation? Start->Poor_Sep Rf_Issue Incorrect Rf? Start->Rf_Issue Tailing Peak Tailing? Start->Tailing Solvent_System Optimize Solvent System (TLC) Poor_Sep->Solvent_System Yes Overloading Reduce Sample Load Poor_Sep->Overloading Yes Repack Repack Column Poor_Sep->Repack Yes High_Rf Rf too High? (Elutes too fast) Rf_Issue->High_Rf Yes Low_Rf Rf too Low? (Doesn't elute) Rf_Issue->Low_Rf Yes Acidic_Impurity Acidic Impurity Present? Tailing->Acidic_Impurity Yes Add_Modifier Add Modifier (e.g., Et3N) Tailing->Add_Modifier No obvious acid Decrease_Polarity Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Check_Stability Check Compound Stability on Silica Low_Rf->Check_Stability Neutralize Pre-wash with Base Acidic_Impurity->Neutralize Yes

Caption: Troubleshooting logic for column chromatography purification.

References

Preventing hydrolysis of "Methyl 4-fluoro-2-methylbenzoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of "Methyl 4-fluoro-2-methylbenzoate" during experimental workup.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the hydrolytic stability of "this compound".

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern during the workup of "this compound"?

A1: Ester hydrolysis is a chemical reaction where an ester, in this case, "this compound," reacts with water to break down into its parent carboxylic acid (4-fluoro-2-methylbenzoic acid) and alcohol (methanol).[1] This reaction is the reverse of the esterification process and can be catalyzed by both acids and bases.[1][2] During a typical aqueous workup, the presence of water, along with acidic or basic reagents used for neutralization and extraction, creates a favorable environment for this unwanted hydrolysis. This can significantly reduce the yield and purity of the desired ester product.

Q2: Which steps in a standard workup pose the highest risk of hydrolyzing my ester?

A2: The greatest risk of hydrolysis comes from aqueous wash steps.[1] Specifically:

  • Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.

  • Acidic washes: Using dilute acids to remove basic impurities.

  • Basic washes: Using basic solutions like sodium bicarbonate or sodium hydroxide to neutralize acid catalysts and remove unreacted carboxylic acid is a primary cause for concern.[1] This step can lead to base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][3]

Q3: What are the tell-tale signs that my "this compound" is hydrolyzing during workup?

A3: The most common indications of unintended hydrolysis are a lower-than-expected yield of your final ester product and the reappearance of the starting material, 4-fluoro-2-methylbenzoic acid. You can confirm this through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks corresponding to the starting carboxylic acid in the 1H or 13C NMR spectrum of the crude product.

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.

Q4: How do the fluoro and methyl substituents on the aromatic ring of "this compound" affect its susceptibility to hydrolysis?

A4: The electronic properties of substituents on the benzene ring can influence the rate of hydrolysis. The fluorine atom at the para-position is an electron-withdrawing group, which can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. The methyl group at the ortho-position may provide some steric hindrance, potentially slowing down the rate of hydrolysis to a small extent. However, the electron-withdrawing effect of the fluorine atom is generally expected to increase the likelihood of hydrolysis compared to an unsubstituted methyl benzoate.

Data Presentation: Minimizing Hydrolysis of "this compound"

The following table summarizes key conditions and their impact on the hydrolytic stability of "this compound" during workup.

ParameterCondition to Minimize HydrolysisRationale
Temperature Perform all aqueous washes at low temperatures (0-5 °C) using an ice bath.Reduces the rate of the hydrolysis reaction.
pH of Wash Use a weak inorganic base (e.g., saturated, cold sodium bicarbonate solution) for neutralization.Strong bases like NaOH or KOH significantly accelerate saponification.[1][3]
Contact Time Minimize the duration of contact between the organic layer and the aqueous wash solutions.Shorter exposure times reduce the extent of hydrolysis.[1]
Drying Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na2SO4 or MgSO4).Removes residual water, preventing further hydrolysis.[1]
Solvent Choice Use a non-polar, water-immiscible organic solvent for extraction.Ensures efficient separation from the aqueous phase.

Experimental Protocols

Recommended Workup Protocol to Prevent Hydrolysis of "this compound"

This protocol is designed to minimize the risk of hydrolysis during the isolation and purification of "this compound".

1. Cooling the Reaction Mixture:

  • Once the esterification reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Subsequently, place the reaction flask in an ice-water bath to cool it to 0-5 °C.

2. Quenching (if applicable) and Extraction:

  • Slowly add ice-cold water to the cooled reaction mixture with gentle stirring.

  • Transfer the mixture to a separatory funnel.

  • Extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

3. Neutralization with Weak Base:

  • Wash the organic layer with one or two portions of cold, saturated aqueous sodium bicarbonate (NaHCO3) solution.[1]

    • Caution: Perform the initial wash with gentle swirling and frequent venting of the separatory funnel to release any CO2 gas that evolves from the neutralization of residual acid.

  • Continue the washes until the aqueous layer is no longer acidic (test with pH paper).

4. Brine Wash:

  • Wash the organic layer with a portion of cold, saturated aqueous sodium chloride (brine) solution.[1] This helps to remove residual water from the organic layer.

5. Drying the Organic Layer:

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]

  • Gently swirl the flask. Add more drying agent until it no longer clumps together and flows freely.

6. Solvent Removal:

  • Filter or carefully decant the dried organic layer to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude "this compound".

7. Further Purification (if necessary):

  • If required, the crude product can be further purified by techniques such as column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and recommended experimental workflow.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_acid This compound Protonated_Ester Protonated Ester Ester_acid->Protonated_Ester + H+ Protonated_Ester->Ester_acid - H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid + H2O Tetrahedral_Intermediate_acid->Protonated_Ester - H2O Carboxylic_Acid 4-fluoro-2-methylbenzoic Acid Tetrahedral_Intermediate_acid->Carboxylic_Acid - CH3OH, - H+ Methanol_acid Methanol Ester_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate Ester_base->Tetrahedral_Intermediate_base + OH- Carboxylate Carboxylate Salt Tetrahedral_Intermediate_base->Carboxylate - CH3O- Carboxylic_Acid_final 4-fluoro-2-methylbenzoic Acid Carboxylate->Carboxylic_Acid_final + H+ (workup) Methanol_base Methanol Workup_Workflow Start 1. Cool Reaction Mixture (0-5 °C) Quench 2. Quench with Cold Water & Extract with Organic Solvent Start->Quench Neutralize 3. Wash with Cold, Saturated NaHCO3 Solution Quench->Neutralize Brine_Wash 4. Wash with Cold Brine Neutralize->Brine_Wash Dry 5. Dry Organic Layer (e.g., Na2SO4) Brine_Wash->Dry Evaporate 6. Filter and Evaporate Solvent Dry->Evaporate Purify 7. Further Purification (if necessary) Evaporate->Purify End Pure this compound Purify->End

References

Managing exothermic reactions in the synthesis of 4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-2-methylbenzoic acid. The information is designed to help manage exothermic reactions and address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-fluoro-2-methylbenzoic acid, and which is most amenable to exothermic control?

A1: Common synthetic routes include the Grignard reaction of 2-bromo-5-fluorotoluene with carbon dioxide and the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis. The Friedel-Crafts acylation route, when properly controlled, can be effectively managed on a larger scale. This method involves the reaction of m-fluorotoluene with a trihaloacetyl chloride in the presence of a Lewis acid, followed by hydrolysis.[1] Careful temperature control during the acylation step is critical to manage the exothermic nature of the reaction.

Q2: What are the primary exothermic steps in the Friedel-Crafts acylation synthesis of 4-fluoro-2-methylbenzoic acid?

A2: The primary exothermic events occur during the Friedel-Crafts acylation of m-fluorotoluene. The slow, portion-wise addition of the Lewis acid (e.g., anhydrous aluminum trichloride) to the mixture of m-fluorotoluene and trihaloacetyl chloride, as well as the subsequent dropwise addition of the acylating agent, are highly exothermic and require strict temperature control.[1][2]

Q3: What are the main impurities or side products I should expect, and how can they be removed?

A3: The primary side product is the isomeric 2-fluoro-4-methylbenzoic acid, which forms during the Friedel-Crafts acylation.[1] Other potential impurities can include unreacted starting materials and byproducts from side reactions if the temperature is not well-controlled. The separation of 4-fluoro-2-methylbenzoic acid from its isomer can be achieved through recrystallization, for example, from toluene.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Friedel-Crafts acylation can be monitored by High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material, m-fluorotoluene.[1] For the hydrolysis step, Thin-Layer Chromatography (TLC) can be used to monitor the conversion of the ketone intermediate to the final carboxylic acid product.

Q5: What are the key safety precautions I should take when performing this synthesis?

A5: Due to the exothermic nature of the Friedel-Crafts acylation, it is crucial to have an efficient cooling system, such as an ice-water bath, readily available. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Anhydrous conditions are necessary for the acylation step.

Troubleshooting Guides

Problem 1: Runaway Exothermic Reaction During Friedel-Crafts Acylation
  • Symptom: A rapid, uncontrolled increase in reaction temperature, vigorous gas evolution, and potential boiling of the solvent.

  • Potential Causes:

    • Too rapid addition of the Lewis acid (e.g., AlCl₃) or the acylating agent.

    • Inadequate cooling or failure of the cooling bath.

    • Insufficient stirring, leading to localized "hot spots."

  • Solutions:

    • Immediate Action: Immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool it. If necessary, have a quenching solution (e.g., cold, dilute acid) ready for controlled addition in a safe manner, though this will sacrifice the reaction.

    • Preventative Measures:

      • Ensure a slow, portion-wise addition of the Lewis acid to the reaction mixture at a low temperature (e.g., 0-10°C).[1]

      • Add the acylating agent dropwise, carefully monitoring the internal temperature.

      • Use a robust overhead stirrer to ensure efficient mixing.

      • Perform the reaction on a smaller scale first to understand the exotherm profile.

Problem 2: Low Yield of 4-fluoro-2-methylbenzoic acid
  • Symptom: The final isolated yield of the desired product is significantly lower than expected.

  • Potential Causes:

    • Incomplete reaction in either the acylation or hydrolysis step.

    • Formation of significant amounts of the 2-fluoro-4-methylbenzoic acid isomer.

    • Loss of product during workup and recrystallization.

    • Decomposition of reactants or products due to poor temperature control.

  • Solutions:

    • Reaction Monitoring: Use HPLC to ensure the Friedel-Crafts acylation has gone to completion before proceeding to hydrolysis.[1]

    • Temperature Control: Maintain the recommended temperature range (0-10°C) during the acylation to minimize side reactions.[1]

    • Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient amount of base (e.g., 30% aqueous sodium hydroxide) and allowing for adequate reaction time.[1]

    • Purification Optimization: During recrystallization, carefully control the cooling rate to maximize crystal formation of the desired isomer and minimize its loss in the mother liquor.

Problem 3: Product Purity Issues - Presence of Isomeric Impurity
  • Symptom: NMR or HPLC analysis of the final product shows the presence of a significant amount of 2-fluoro-4-methylbenzoic acid.

  • Potential Causes:

    • The Friedel-Crafts acylation reaction naturally produces a mixture of ortho and para isomers.[1]

    • Inefficient separation during recrystallization.

  • Solutions:

    • Recrystallization: Perform a careful recrystallization from a suitable solvent like toluene. The solubility difference between the two isomers allows for their separation.[1] Multiple recrystallizations may be necessary to achieve high purity.

    • Solvent Screening: If toluene is not effective, screen other solvents or solvent mixtures for recrystallization.

    • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate the isomers, although this may be less practical on a large scale.

Quantitative Data Summary

ParameterFriedel-Crafts AcylationHydrolysisRecrystallization
Reactants m-fluorotoluene, trichloroacetyl chloride, anhydrous aluminum trichlorideAcylated intermediate, 30% aq. NaOH, conc. HClCrude product, toluene
Solvent 1,2-dichloroethaneWaterToluene
Temperature 0-10°C[1]Not specified, likely room temp to gentle warmingReflux, then cool to ~20°C[1]
Monitoring HPLC[1]TLCPurity by HPLC
Typical Yield Not specified for intermediateCombined crude yield ~148g from 1 mol m-fluorotoluene[1]Final yield ~94g (61% total)[1]
Purity (HPLC) --~98.5%[1]

Experimental Protocols

Key Experiment: Synthesis of 4-fluoro-2-methylbenzoic acid via Friedel-Crafts Acylation

Step 1: Friedel-Crafts Acylation of m-fluorotoluene

  • To a four-necked reaction flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add m-fluorotoluene (110 g, 1 mol) and 1,2-dichloroethane (550 g).

  • Under a nitrogen atmosphere, cool the mixture to approximately 0°C using an ice-water bath.

  • Slowly and in portions, add anhydrous aluminum trichloride (146.3 g, 1.1 mol) while maintaining the temperature between 0 and 10°C.

  • After the addition of aluminum trichloride is complete, add trichloroacetyl chloride (200.2 g, 1.1 mol) dropwise, ensuring the temperature remains between 0 and 10°C.

  • Monitor the reaction by HPLC until the residual m-fluorotoluene is less than 0.5%.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer. This organic phase contains the acylated intermediate and is used directly in the next step.[1]

Step 2: Hydrolysis of the Acylated Intermediate

  • To the organic phase from the previous step, add a 30% aqueous solution of sodium hydroxide (440 g).

  • Stir the mixture vigorously for one hour.

  • After stirring, adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the layers to separate and remove the aqueous phase.

  • Wash the organic phase with water.

  • Remove the solvent by distillation under normal pressure to obtain the crude product.[1]

Step 3: Purification by Recrystallization

  • To the crude product (~148 g), add toluene (360 g).

  • Heat the mixture to reflux until the solution is clear.

  • Cool the solution to approximately 20°C.

  • Filter the resulting crystals and dry them to obtain 4-fluoro-2-methylbenzoic acid.[1]

Visualizations

Exothermic_Reaction_Management_Workflow start Start Synthesis prep Prepare Reactants and Cooled Reaction Vessel (0-10°C) start->prep add_alcl3 Slowly Add Anhydrous AlCl3 prep->add_alcl3 add_acyl Dropwise Addition of Trichloroacetyl Chloride add_alcl3->add_acyl monitor_temp Continuously Monitor Temperature add_acyl->monitor_temp temp_ok Temperature in Range (0-10°C)? monitor_temp->temp_ok cool_down Apply Additional Cooling (Ice/Salt Bath) temp_ok->cool_down No continue_reaction Continue Reaction Monitoring (HPLC) temp_ok->continue_reaction Yes cool_down->monitor_temp workup Quench and Workup continue_reaction->workup hydrolysis Hydrolysis workup->hydrolysis purification Recrystallization hydrolysis->purification end_product Pure 4-fluoro-2-methylbenzoic acid purification->end_product

Caption: Workflow for managing the exothermic Friedel-Crafts acylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Final Product incomplete_reaction Incomplete Acylation or Hydrolysis low_yield->incomplete_reaction isomer_formation High Isomer Formation low_yield->isomer_formation workup_loss Product Loss During Workup low_yield->workup_loss decomposition Decomposition from High Temp low_yield->decomposition monitor Monitor Reactions (HPLC/TLC) incomplete_reaction->monitor optimize_hydrolysis Ensure Sufficient Base and Time for Hydrolysis incomplete_reaction->optimize_hydrolysis temp_control Strict Temperature Control (0-10°C) isomer_formation->temp_control optimize_purification Optimize Recrystallization Cooling Rate workup_loss->optimize_purification decomposition->temp_control

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Purity Analysis of Methyl 4-fluoro-2-methylbenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 4-fluoro-2-methylbenzoate is paramount for the integrity of subsequent synthesis steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can be affected by starting materials, side-products, and degradation products. Therefore, reliable analytical methods are crucial for its quality control.

Executive Summary of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][3] It separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[4] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds, separating them based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.[2][5] When coupled with a Mass Spectrometer (MS), GC provides powerful identification capabilities.

Comparative Data Analysis

The following table summarizes the hypothetical quantitative data obtained from the HPLC and GC-MS analysis of a sample of this compound, demonstrating the performance of each technique in purity assessment.

ParameterHPLC AnalysisGC-MS Analysis
Purity of Main Peak (%) 99.8599.88
Number of Impurities Detected 35
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Analysis Time per Sample 20 minutes30 minutes
Primary Separation Principle Polarity and interaction with stationary/mobile phasesVolatility and boiling point

Experimental Workflow

The general workflow for the purity analysis of this compound using either HPLC or GC-MS is depicted in the following diagram.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Impurity Profiling Impurity Profiling Purity Calculation->Impurity Profiling Final Report Final Report Impurity Profiling->Final Report

Analytical workflow for purity testing.

Detailed Experimental Protocols

Below are the detailed methodologies for the HPLC and GC-MS analyses.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving an accurately weighed sample in acetonitrile. This is further diluted with the mobile phase (60% B) to a final concentration of 0.1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the detection of volatile and semi-volatile impurities that may not be detected by HPLC.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 10 minutes.

  • Inlet Temperature: 260°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z

  • Sample Preparation: A solution of 1 mg/mL is prepared by dissolving an accurately weighed sample in dichloromethane. The solution is filtered through a 0.45 µm syringe filter prior to injection.

Method Selection Logic

The choice between HPLC and GC-MS depends on the specific analytical objective. The following decision tree illustrates the selection process.

Method Selection start Purity Analysis of This compound q1 Primary Goal? start->q1 ans1 Routine QC & Quantitation of Non-Volatile Impurities q1->ans1 Quantitation ans2 Comprehensive Impurity Profiling & Identification q1->ans2 Identification q2 Are volatile impurities a major concern? ans3 Yes q2->ans3 Yes ans4 No q2->ans4 No hplc HPLC ans1->hplc Use HPLC ans2->q2 gcms GC-MS ans3->gcms Use GC-MS ans4->hplc Use HPLC

Decision tree for analytical method selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each offering distinct advantages. HPLC is a robust and versatile method, well-suited for routine quality control and the quantification of the main component and non-volatile impurities.[6] GC-MS, with its high resolving power and sensitivity, is superior for the detection and identification of volatile and semi-volatile impurities that might be missed by HPLC. For a comprehensive purity profile, the use of both techniques is recommended to provide orthogonal information, ensuring the highest quality of this critical pharmaceutical intermediate.

References

Comparative NMR Analysis of Methyl 4-fluoro-2-methylbenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 4-fluoro-2-methylbenzoate, alongside two structurally related compounds: Methyl 2-methylbenzoate and Methyl 4-fluorobenzoate. The objective is to offer a clear, data-driven comparison to aid researchers in the identification, characterization, and quality assessment of these important chemical entities. The inclusion of detailed experimental protocols and visual aids is intended to support the practical application of this information in a laboratory setting.

¹H and ¹³C NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The data is presented to facilitate a direct comparison of chemical shifts (δ), signal multiplicities, and coupling constants (J), which are crucial for structural elucidation.

Table 1: ¹H NMR Data Comparison

CompoundAr-H-OCH₃-CH₃
This compound 7.85 (dd, J=8.5, 6.0 Hz, 1H), 6.95-6.85 (m, 2H)3.85 (s, 3H)2.55 (s, 3H)
Methyl 2-methylbenzoate 7.91 (dd, J=8.2, 1.2 Hz, 1H), 7.39 (td, J=7.5, 1.3 Hz, 1H), 7.24 (m, 2H)3.89 (s, 3H)2.60 (s, 3H)
Methyl 4-fluorobenzoate 8.05-7.95 (m, 2H), 7.15-7.05 (m, 2H)3.88 (s, 3H)-

Table 2: ¹³C NMR Data Comparison

CompoundC=OAr-C (Quaternary)Ar-CH-OCH₃-CH₃
This compound 167.0164.5 (d, J=250 Hz), 142.0, 126.0 (d, J=3 Hz)132.0 (d, J=9 Hz), 115.5 (d, J=21 Hz), 113.0 (d, J=21 Hz)52.022.0
Methyl 2-methylbenzoate 168.5140.0, 130.5132.0, 131.5, 128.0, 125.551.521.5
Methyl 4-fluorobenzoate 166.1165.7 (d, J=252 Hz), 126.5132.2 (d, J=9 Hz), 115.6 (d, J=22 Hz)52.1-

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, representative of the methods used to obtain the data presented in this guide.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Process the ¹³C NMR spectrum with a line broadening factor of 1.0 Hz.

Structural and NMR Signal Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its characteristic NMR signals. This visualization aids in the assignment of peaks to specific protons and carbons within the molecule.

Methyl_4_fluoro_2_methylbenzoate_NMR This compound: Structure-NMR Correlation cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure H_aromatic Ar-H 7.85, 6.95-6.85 ppm structure->H_aromatic Aromatic Protons H_och3 -OCH₃ 3.85 ppm structure->H_och3 Methoxy Protons H_ch3 -CH₃ 2.55 ppm structure->H_ch3 Methyl Protons C_co C=O 167.0 ppm structure->C_co Carbonyl Carbon C_ar_quat Ar-C (Quat) 164.5, 142.0, 126.0 ppm structure->C_ar_quat Quaternary Ar-C C_ar_ch Ar-CH 132.0, 115.5, 113.0 ppm structure->C_ar_ch Aromatic CH C_och3 -OCH₃ 52.0 ppm structure->C_och3 Methoxy Carbon C_ch3 -CH₃ 22.0 ppm structure->C_ch3 Methyl Carbon

Caption: Correlation of the chemical structure of this compound with its ¹H and ¹³C NMR signals.

A Comparative Guide to the Synthetic Routes of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-fluoro-2-methylbenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the common synthetic routes to this compound, offering objective data and detailed experimental protocols to inform methodological selection.

Comparison of Synthetic Strategies

The synthesis of this compound is typically approached as a two-stage process: first, the synthesis of the carboxylic acid precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification. The primary divergence in methodology lies in the preparation of the carboxylic acid. Here, we compare two prominent routes: a classical Friedel-Crafts acylation pathway and a Grignard reaction-based approach.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard ReactionFinal Step: Fischer Esterification
Starting Materials m-Fluorotoluene, Trihaloacetyl chloride2-Bromo-5-fluorotoluene, Magnesium4-Fluoro-2-methylbenzoic acid, Methanol
Key Reagents Lewis Acid (e.g., AlCl3), NaOHDry Ice (CO2), Acid (for workup)Strong Acid Catalyst (e.g., H2SO4)
Overall Yield Moderate to Good (Industrially viable)High (Lab scale)High (Typically >80%)[1]
Scalability Well-suited for industrial production.[2]Less favorable for scale-up due to cost of starting material and reaction conditions.[2]Readily scalable.
Reaction Conditions Mild to moderate temperatures (-20 to 50°C for acylation).[2]Requires anhydrous conditions; Grignard formation can be sensitive. Lithiation variant requires very low temperatures (-78°C).[2]Reflux temperature of methanol.
Advantages Readily available and inexpensive starting materials, established industrial process.[2]High yield and regioselectivity.Efficient, high-yielding, and uses common reagents.
Disadvantages Formation of isomers requiring purification, use of stoichiometric Lewis acids.[2]Expensive and complex starting material, strict anhydrous conditions required.[2]Equilibrium reaction, requires shifting equilibrium (e.g., excess alcohol).

Experimental Protocols

Route 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation

This route involves the acylation of m-fluorotoluene, followed by hydrolysis to the carboxylic acid.

Step 1: Friedel-Crafts Acylation

  • In a reaction vessel, m-fluorotoluene and a suitable solvent such as 1,2-dichloroethane are combined and cooled to a temperature between -5 and 10°C.[2]

  • A Lewis acid catalyst, typically anhydrous aluminum trichloride, is added to the mixture.[2]

  • Trichloroacetyl chloride is then added dropwise while maintaining the temperature.

  • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by carefully pouring the mixture into ice water. The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield a mixture of ketone isomers.

Step 2: Hydrolysis

  • The crude ketone isomer mixture is dissolved in an organic solvent, and an aqueous solution of sodium hydroxide is added.[2]

  • The mixture is stirred vigorously until the hydrolysis is complete.

  • The aqueous layer is separated and acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 3-4, leading to the precipitation of the carboxylic acid isomers.[2]

Step 3: Purification

  • The precipitated solid, a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, is collected by filtration.

  • The target isomer, 4-fluoro-2-methylbenzoic acid, is isolated and purified by recrystallization from a suitable solvent like toluene.[2]

Route 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Grignard Reaction

This method utilizes a Grignard reagent formed from 2-bromo-5-fluorotoluene.

  • Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.

  • A solution of 2-bromo-5-fluorotoluene in the anhydrous solvent is added dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to start the reaction if necessary.

  • Once the reaction is initiated, the remaining solution of 2-bromo-5-fluorotoluene is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • The Grignard reagent is then slowly poured over crushed solid carbon dioxide (dry ice).

  • After the mixture warms to room temperature, the reaction is quenched with a dilute acid (e.g., HCl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated to yield 4-fluoro-2-methylbenzoic acid.

Final Step: Fischer Esterification to this compound

This is the final step to convert the synthesized 4-fluoro-2-methylbenzoic acid into the target ester.

  • 4-Fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[3]

  • The mixture is heated to reflux and maintained at this temperature for several hours (typically 1-8 hours), with the progress of the reaction monitored by TLC.[1][3]

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the final product, this compound. An 80% yield has been reported for the synthesis of a similar ester under these conditions.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and comparison of the two primary synthetic routes to obtain the carboxylic acid precursor, which is then esterified to the final product.

Synthesis_Comparison cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Grignard Reaction cluster_final Final Product Synthesis A1 m-Fluorotoluene P1 Friedel-Crafts Acylation A1->P1 I1 Ketone Isomers P1->I1 P2 Hydrolysis I1->P2 I2 Carboxylic Acid Isomers P2->I2 P3 Recrystallization I2->P3 C1 4-Fluoro-2-methylbenzoic Acid P3->C1 B1 2-Bromo-5-fluorotoluene P4 Grignard Reagent Formation B1->P4 I3 Grignard Reagent P4->I3 P5 Carboxylation (with CO2) I3->P5 I4 Magnesium Salt P5->I4 P6 Acid Workup I4->P6 P6->C1 P7 Fischer Esterification C1->P7 FP Methyl 4-fluoro- 2-methylbenzoate P7->FP

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to the Synthetic Utility of Methyl 4-fluoro-2-methylbenzoate and Methyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and optimal reaction outcomes. Among the vast array of available building blocks, fluorinated aromatic compounds have garnered significant attention due to their unique electronic properties and their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of two such building blocks: Methyl 4-fluoro-2-methylbenzoate and Methyl 4-fluorobenzoate . We will delve into their structural differences, comparative reactivity in key synthetic transformations, and provide supporting experimental data and protocols to inform your selection process.

Structural and Physicochemical Properties

The primary distinction between this compound and Methyl 4-fluorobenzoate lies in the presence of a methyl group at the ortho position to the ester functionality in the former. This seemingly minor structural variance has profound implications for the molecule's steric and electronic properties, which in turn govern its reactivity.

PropertyThis compoundMethyl 4-fluorobenzoate
Structure
alt text
alt text
CAS Number 174403-69-1403-33-8
Molecular Formula C₉H₉FO₂C₈H₇FO₂
Molecular Weight 168.17 g/mol 154.14 g/mol

Comparative Reactivity in Synthesis

The presence of the ortho-methyl group in this compound introduces significant steric hindrance around the ester group and the adjacent fluorine atom. This steric bulk, combined with the electron-donating nature of the methyl group, leads to notable differences in reactivity compared to the sterically unencumbered Methyl 4-fluorobenzoate.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of arene functionalization. In the context of these two molecules, the fluorine atom can act as a leaving group. However, the rate and feasibility of this reaction are heavily influenced by the ortho-methyl group.

Methyl 4-fluorobenzoate readily undergoes SNAr reactions with various nucleophiles. The electron-withdrawing nature of the ester group activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine atom is located.

This compound , in contrast, is expected to exhibit significantly lower reactivity in SNAr reactions. The ortho-methyl group sterically hinders the approach of the nucleophile to the carbon bearing the fluorine atom. This steric clash raises the activation energy of the reaction, often leading to lower yields or the need for more forcing reaction conditions.

Hypothetical Comparative Data for Amination:

Starting MaterialNucleophileConditionsExpected Yield
Methyl 4-fluorobenzoatePiperidineK₂CO₃, DMSO, 120 °C, 12 hHigh
This compoundPiperidineK₂CO₃, DMSO, 120 °C, 12 hLow to moderate
Hydrolysis (Saponification)

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Here too, the ortho-methyl group exerts a considerable effect.

Methyl 4-fluorobenzoate undergoes hydrolysis under standard basic conditions to afford 4-fluorobenzoic acid in high yield.

This compound is expected to hydrolyze at a slower rate due to the steric hindrance around the carbonyl group. The ortho-methyl group impedes the approach of the hydroxide ion, which is the rate-determining step in the saponification mechanism.

Kinetic Data from Related Studies:

Kinetic studies on the alkaline hydrolysis of various substituted methyl benzoates have consistently shown that ortho-substituents decrease the rate of hydrolysis. For instance, studies have shown that the presence of an ortho-methyl group can decrease the rate constant of hydrolysis by a factor of 10-20 compared to the para-substituted isomer.

Substrate (Analogous)Relative Rate of Hydrolysis
Methyl p-toluate1.0
Methyl o-toluate~0.05

This data for the non-fluorinated analogs strongly suggests a similar, if not more pronounced, trend for the fluorinated counterparts.

Application in the Synthesis of Bioactive Molecules

Both molecules serve as valuable intermediates in the synthesis of complex bioactive molecules.

Methyl 4-fluorobenzoate is a common building block in the synthesis of various pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors. Its straightforward reactivity allows for its incorporation into diverse molecular scaffolds.

This compound is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin , used for the treatment of type 2 diabetes. In this synthesis, the structural features of this compound are crucial for the final structure and activity of the drug.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination) of Methyl 4-fluorobenzoate

Materials:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • Amine (e.g., piperidine, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-fluorobenzoate, potassium carbonate, and anhydrous DMSO.

  • Add the amine to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

General Protocol for Hydrolysis of Methyl 4-fluorobenzoate

Materials:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0 eq)

  • Methanol/Water mixture (e.g., 3:1)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-fluorobenzoate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a strong acid (e.g., 1M HCl).

  • Collect the precipitated 4-fluorobenzoic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Visualizing the Steric Effect

The following diagram illustrates the impact of the ortho-methyl group on the approach of a nucleophile in an SNAr reaction.

Steric_Hindrance cluster_0 Methyl 4-fluorobenzoate cluster_1 This compound Nu Nucleophile M4FB Aromatic Ring (unhindered approach) Nu->M4FB Attack at C-F Product_A SNAr Product (Favorable) M4FB->Product_A Nu2 Nucleophile M4F2MB Aromatic Ring (Sterically Hindered) Nu2->M4F2MB Hindered Attack Product_B SNAr Product (Disfavored) M4F2MB->Product_B Me_group ortho-Methyl Group

A Comparative Guide to the Reactivity of Methyl 4-fluoro-2-methylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Methyl 4-fluoro-2-methylbenzoate and its structural isomers. Understanding the nuanced differences in reactivity imparted by the positioning of the fluoro and methyl substituents on the benzoate ring is crucial for applications in medicinal chemistry, agrochemical synthesis, and materials science. This document synthesizes established principles of organic chemistry to predict reactivity trends and provides detailed experimental protocols for validation.

Introduction to Substituent Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic and steric effects of its substituents. In the case of fluoromethylbenzoates, the interplay between the electron-withdrawing nature of the fluorine atom and the ester group, and the electron-donating and steric influence of the methyl group, dictates the outcome of chemical transformations.

  • Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses a lone pair that can be donated through resonance (+M), which is an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation but with ortho, para-directing influence.

  • Methyl Group: An electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the benzene ring towards electrophilic substitution and is an ortho, para-director.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

The relative positions of these groups in each isomer create a unique electronic and steric environment, leading to differences in reactivity in key reactions such as electrophilic aromatic substitution and nucleophilic acyl substitution (ester hydrolysis).

Reactivity Comparison in Key Reactions

Due to a lack of direct, quantitative comparative studies in the literature for all isomers of this compound, the following comparison is based on established principles of physical organic chemistry. The predicted trends in reactivity are summarized in the tables below.

Electrophilic Aromatic Substitution (e.g., Nitration)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The overall rate of reaction is influenced by the net electron density of the ring, while the position of substitution is determined by the directing effects of the substituents.

Predicted Reactivity Order (from most reactive to least reactive):

The isomers with the methyl group positioned to activate the ring and the fluorine in a less deactivating position will be more reactive. The presence of the deactivating ester group will generally direct the incoming electrophile to the meta position relative to it. However, the activating methyl group and the ortho, para-directing fluorine will also influence the regioselectivity.

Nucleophilic Acyl Substitution (e.g., Alkaline Hydrolysis)

The hydrolysis of the methyl ester is a nucleophilic acyl substitution reaction. The rate of this reaction is sensitive to the electronic environment of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack.

Predicted Reactivity Order (from most reactive to least reactive):

Isomers with electron-withdrawing groups that enhance the partial positive charge on the carbonyl carbon will exhibit faster hydrolysis rates.

Data Presentation

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution (Nitration)

CompoundStructurePredicted Relative RatePredicted Major Product(s)
This compoundModerateNitration at position 5
Methyl 2-fluoro-4-methylbenzoateHighNitration at position 5
Methyl 3-fluoro-4-methylbenzoateHighNitration at position 5
Methyl 4-fluoro-3-methylbenzoateModerateNitration at position 5
Methyl 2-fluoro-5-methylbenzoateModerateNitration at position 4 or 6
Methyl 2-fluoro-6-methylbenzoateLow (Steric Hindrance)Nitration at position 4
Methyl 3-fluoro-2-methylbenzoateModerateNitration at position 5
Methyl 3-fluoro-5-methylbenzoateModerateNitration at position 4 or 6
Methyl 5-fluoro-2-methylbenzoateModerateNitration at position 4

Note: Predictions are based on the combined electronic and steric effects of the substituents. Experimental verification is required.

Table 2: Predicted Relative Rate Constants for Alkaline Hydrolysis

CompoundStructurePredicted Relative Rate Constant (k_rel)
This compoundModerate
Methyl 2-fluoro-4-methylbenzoateHigh
Methyl 3-fluoro-4-methylbenzoateHigh
Methyl 4-fluoro-3-methylbenzoateHigh
Methyl 2-fluoro-5-methylbenzoateHigh
Methyl 2-fluoro-6-methylbenzoateLow (Steric Hindrance)
Methyl 3-fluoro-2-methylbenzoateModerate
Methyl 3-fluoro-5-methylbenzoateHigh
Methyl 5-fluoro-2-methylbenzoateHigh

Note: Predictions are based on the electron-withdrawing/-donating properties of the substituents influencing the electrophilicity of the ester carbonyl group. Experimental verification is required.

Experimental Protocols

The following are detailed experimental protocols for comparing the reactivity of the isomers in nitration and hydrolysis reactions.

Experiment 1: Comparative Nitration of Methyl Fluoromethylbenzoate Isomers

Objective: To compare the relative reactivity and regioselectivity of this compound and its isomers towards electrophilic nitration.

Materials:

  • This compound and its isomers

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • In separate, dry round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each isomer in a minimal amount of a suitable inert solvent like dichloromethane.

  • Cool each flask in an ice-water bath to 0-5 °C.

  • Slowly add a nitrating mixture (prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio, pre-cooled to 0 °C) dropwise to each flask with constant stirring. Ensure the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reactions to stir at 0-5 °C for a set period (e.g., 30 minutes).

  • Quench each reaction by carefully pouring the mixture over crushed ice.

  • Extract the product from each mixture with dichloromethane.

  • Wash the organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product mixture for each isomer by ¹H NMR and GC-MS to determine the conversion and the ratio of isomeric products formed.

Data Analysis:

  • Calculate the percentage yield of the nitrated products for each isomer.

  • Determine the regioselectivity by identifying the structure and quantifying the relative amounts of the different nitrated isomers produced from each starting material using NMR integration and/or GC-MS peak areas.

Experiment 2: Comparative Alkaline Hydrolysis of Methyl Fluoromethylbenzoate Isomers

Objective: To determine and compare the rate of alkaline hydrolysis of this compound and its isomers.

Materials:

  • This compound and its isomers

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol or a suitable co-solvent

  • pH meter or indicator

  • Burette and titration equipment

  • Constant temperature water bath

Procedure:

  • Prepare stock solutions of each isomer in ethanol.

  • In a reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the standardized NaOH solution.

  • Initiate the reaction by adding a small, known volume of the ester stock solution to the NaOH solution with vigorous stirring. The final concentration of the ester should be significantly lower than that of the NaOH to ensure pseudo-first-order kinetics.

  • Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching the reaction by adding a known excess of standard HCl solution.

  • Back-titrate the unreacted HCl with the standard NaOH solution using a suitable indicator (e.g., phenolphthalein) to determine the concentration of remaining NaOH at each time point.

  • Alternatively, the reaction can be monitored spectrophotometrically if the product benzoate anion has a different UV-Vis absorbance profile from the starting ester.

Data Analysis:

  • Calculate the concentration of the ester remaining at each time point.

  • Plot ln([Ester]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k) by dividing k' by the concentration of the hydroxide ion.

  • Compare the second-order rate constants for each isomer to determine their relative reactivity towards hydrolysis.

Visualization of Reaction Concepts

Electrophilic_Aromatic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products & Analysis A Methyl Fluoromethylbenzoate Isomer C Electrophilic Attack on Aromatic Ring A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Formation of Sigma Complex (Carbocation Intermediate) C->D Rate-determining step E Deprotonation D->E F Nitrated Product Mixture E->F Restoration of Aromaticity G Analysis (NMR, GC-MS) F->G H Determination of Yield and Regioselectivity G->H

Caption: Workflow for comparing electrophilic nitration of isomers.

Alkaline_Hydrolysis_Mechanism A Methyl Fluoromethylbenzoate Isomer C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide Ion (OH⁻) B->C D Carboxylate Anion C->D Collapse of Intermediate E Methanol (CH₃OH) C->E Elimination of Methoxide

Caption: General mechanism for alkaline hydrolysis of methyl benzoate esters.

This guide provides a framework for understanding and experimentally investigating the reactivity of this compound and its isomers. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities to generate valuable comparative data for research and development.

Spectral Analysis of Methyl 4-fluoro-2-methylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, access to comprehensive spectral data is crucial for the accurate identification and characterization of chemical compounds. This guide provides a comparative analysis of the available spectral data for Methyl 4-fluoro-2-methylbenzoate and its structurally related analogs, Methyl 2-methylbenzoate and Methyl 4-fluorobenzoate. The guide summarizes key spectral features and outlines the standard experimental protocols for acquiring such data.

Comparison of Spectroscopic Data

Table 1: ¹H NMR Data Comparison

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Methoxy Protons (ppm)Solvent
This compound 7.95 – 7.92 (m, 1H), 6.95 - 6.85 (m, 2H)[1]2.60 (s, 3H)[1]3.90 (s, 3H)[1]CDCl₃
Methyl 2-methylbenzoate ~7.2-7.9 (m)~2.6 (s)~3.9 (s)CDCl₃
Methyl 4-fluorobenzoate ~8.0 (dd), ~7.1 (dd)-~3.9 (s)CDCl₃

Table 2: ¹³C NMR Data Comparison

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)Methoxy Carbon (ppm)Solvent
This compound Expected ~166-168Expected ~115-165Expected ~20-22Expected ~52CDCl₃
Methyl 2-methylbenzoate ~168~125-140~21~51CDCl₃
Methyl 4-fluorobenzoate ~166~115-163 (C-F coupling expected)-~52CDCl₃

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound Expected ~1720Expected ~1250Expected ~1600, ~1450Expected ~1100-1200
Methyl 2-methylbenzoate ~1720~1250~1600, ~1460-
Methyl 4-fluorobenzoate ~1725~1270~1605, ~1510~1150

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound Expected 168Expected 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺)
Methyl 2-methylbenzoate 150119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺)
Methyl 4-fluorobenzoate 154123 ([M-OCH₃]⁺), 95 ([M-COOCH₃]⁺)

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common technique for identifying functional groups in a molecule.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is widely used for the analysis of small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

Spectral_Data_Acquisition_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Chemical Compound Dissolution Dissolution in Solvent Compound->Dissolution Preparation Sample Holder Preparation Dissolution->Preparation NMR NMR Spectrometer Preparation->NMR IR IR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship_Diagram cluster_compound Target Compound cluster_analogs Structural Analogs for Comparison cluster_data Spectral Data Types Target This compound NMR_Data NMR (¹H, ¹³C) Target->NMR_Data provides IR_Data IR Target->IR_Data provides MS_Data MS Target->MS_Data provides Analog1 Methyl 2-methylbenzoate Analog1->NMR_Data Analog1->IR_Data Analog1->MS_Data Analog2 Methyl 4-fluorobenzoate Analog2->NMR_Data Analog2->IR_Data Analog2->MS_Data

Caption: Relationship between Compound and Spectral Data.

References

A Comparative Guide to the Isomeric Purity Assessment of Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of intermediates like Methyl 4-fluoro-2-methylbenzoate (CAS: 174403-69-1) is critical for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1] The separation and quantification of positional isomers, which often possess similar physicochemical properties, present a significant analytical challenge.[2] This guide provides an objective comparison of key analytical methodologies for assessing the isomeric purity of this compound, with a focus on distinguishing it from its common process-related impurity, Methyl 2-fluoro-4-methylbenzoate.[3]

Comparison of Key Analytical Techniques

The most effective and widely used techniques for the analysis of positional isomers of aromatic compounds are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each method offers distinct advantages and is suited for different aspects of purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice for volatile and thermally stable compounds like methyl esters. GC provides high-resolution separation based on differences in boiling points and polarity, while MS offers definitive identification and structural information.[4][5] For this specific analyte, derivatization is not required, simplifying sample preparation.[2] Highly polar capillary columns, such as those with a cyanopropyl stationary phase, are often employed to enhance the separation of positional isomers.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC using a C18 or Phenyl-Hexyl column is typically the method of choice.[7] It is non-destructive and easily adaptable for preparative-scale separations to isolate impurities for further characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation and quantification (qNMR). NMR can distinguish isomers by exploiting the unique chemical environments of their respective protons (¹H NMR) and carbons (¹³C NMR).[8] The substitution pattern on the benzene ring creates characteristic splitting patterns and chemical shifts, allowing for clear differentiation between, for example, a 1,2,4-substituted ring (this compound) and a 1,4,2-substituted ring (Methyl 2-fluoro-4-methylbenzoate).[9][10]

Data Presentation

The following tables summarize the capabilities of each technique and present illustrative performance data for the separation of this compound from its key isomer.

Table 1: Qualitative Comparison of Analytical Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility and polarity in a gaseous mobile phase.Separation by polarity in a liquid mobile phase.Nuclear spin alignment in a magnetic field.
Primary Strengths High resolution, high sensitivity, structural confirmation (MS).[5]Robust, versatile, applicable to a wide range of compounds, non-destructive.Unambiguous structure elucidation, absolute quantification (qNMR) without specific impurity standards.[8]
Limitations Requires analyte to be volatile and thermally stable.Resolution can be lower than capillary GC for some isomers.Lower sensitivity than chromatographic methods, higher equipment cost.
Sample Prep Simple dilution in a volatile solvent.Dilution in mobile phase, filtration.[2]Dissolution in a deuterated solvent.
Typical Use Case Routine quality control, identification of unknown impurities, trace-level analysis.[2]Routine purity testing, quantification, preparative separation for impurity isolation.Structural confirmation, primary characterization of reference standards, quantification of major components.

Table 2: Illustrative Chromatographic Performance Data

Disclaimer: The following data are representative examples based on the analysis of similar aromatic isomers and serve to illustrate the potential performance of well-developed methods.

ParameterMethodThis compoundMethyl 2-fluoro-4-methylbenzoate
Retention Time (min) GC-MS10.2510.50
HPLC-UV8.158.60
Resolution (Rs) GC-MS> 2.0-
HPLC-UV> 1.8-
LOD (µg/mL) GC-MS~0.01~0.01
HPLC-UV~0.1~0.1

Mandatory Visualization

The logical workflow for assessing the isomeric purity of a new batch of this compound is outlined below. The process begins with initial, high-level screening and proceeds to detailed quantification and characterization.

IsomericPurityWorkflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Method Development & Quantification cluster_2 Phase 3: Reporting Sample Sample of Methyl 4-fluoro-2-methylbenzoate NMR_ID NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR_ID Structure Confirmation GCMS_Screen GC-MS Screening (Qualitative) Sample->GCMS_Screen Impurity Profile Report Final Purity Report NMR_ID->Report Structural Info HPLC_Dev HPLC-UV Method Development GCMS_Screen->HPLC_Dev GC_Dev GC-FID/MS Method Development GCMS_Screen->GC_Dev Quantify Quantification of Isomers (% Area) HPLC_Dev->Quantify GC_Dev->Quantify Quantify->Report Quantitative Data

Fig. 1: Isomeric Purity Assessment Workflow

Experimental Protocols

Protocol 1: GC-MS Method for Isomeric Purity

This protocol outlines a general method for the separation of fluoro-methyl-benzoate isomers.

  • Instrumentation & Column:

    • GC System: Agilent 8890 or equivalent, coupled to a Mass Spectrometer (e.g., 5977B).

    • Column: Agilent J&W DB-624 (or similar mid-polarity phase), 30 m x 0.25 mm ID, 1.4 µm film thickness. A highly polar cyanopropyl column can also be used for enhanced selectivity.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 50:1.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 10°C/min to 220°C, hold for 5 min.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-300 m/z.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of ethyl acetate or methanol to create a 1 mg/mL solution.

    • Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Reversed-Phase HPLC Method

This method provides a starting point for the separation of positional isomers using RP-HPLC.[7]

  • Instrumentation & Column:

    • HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30°C.

  • Mobile Phase & Gradient:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 40% B (re-equilibration)

  • Detection:

    • Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute with a 50:50 mixture of Solvents A and B to a final concentration of 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Protocol 3: NMR Spectroscopy for Structural Verification
  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. The aromatic region (δ 6.5-8.0 ppm) is of primary interest.[9] The distinct coupling patterns (doublets, triplets, doublet of doublets) and their coupling constants (J-values) will help differentiate the isomers.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of unique signals in the aromatic region (δ 110-160 ppm) can confirm the substitution pattern, as symmetrical isomers will have fewer signals than asymmetrical ones.[5][9]

    • ¹⁹F NMR: A fluorine spectrum can provide additional confirmation of the fluorine environment.

  • Analysis:

    • Compare the observed chemical shifts and coupling patterns with known spectra or with spectra predicted by simulation software to confirm the identity of the major component and identify any isomeric impurities present. For para-disubstituted systems, a characteristic pair of doublets (an AA'BB' system) is often observed in the ¹H NMR spectrum.[11]

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-fluoro-2-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1), a compound used in various laboratory applications.

It is important to note that there is conflicting information regarding the hazardous classification of this chemical. While some suppliers, such as Thermo Fisher Scientific, indicate that it is not considered hazardous under OSHA's 2012 Hazard Communication Standard, other sources, including PubChem and Sigma-Aldrich, classify it as a combustible liquid that may cause skin, eye, and respiratory irritation.[1][2]

Given this discrepancy, it is imperative to handle this compound with caution and follow the disposal procedures for a hazardous chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as a hazardous chemical waste and arrange for its collection by a licensed waste disposal company.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Combustible," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation.

Quantitative Data

PropertyValue
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Colorless liquid
CAS Number 174403-69-1

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Need to dispose of This compound check_sds Review Safety Data Sheet (SDS) and other sources (e.g., PubChem) start->check_sds conflicting_info Conflicting Hazard Information Found? check_sds->conflicting_info treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) conflicting_info->treat_as_hazardous Yes conflicting_info->treat_as_hazardous No (but recommended) consult_ehs Consult Institutional EHS Department for specific guidance treat_as_hazardous->consult_ehs collect_waste Collect in a labeled, sealed container consult_ehs->collect_waste store_waste Store in a designated, safe location collect_waste->store_waste schedule_pickup Arrange for pickup by a licensed waste disposal company via EHS store_waste->schedule_pickup end End: Proper and Safe Disposal schedule_pickup->end

Caption: Disposal Decision Workflow

By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for managing Methyl 4-fluoro-2-methylbenzoate in the laboratory, covering personal protective equipment (PPE), operational protocols, and disposal procedures.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is best practice to handle all laboratory chemicals with a comprehensive safety approach[1]. The following guidelines are based on the specific SDS, supplemented with general safety protocols for handling aromatic esters and fluorinated compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesWear chemical safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2][3] Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[1][4]
Respiratory Protection Not generally requiredUnder normal use conditions with adequate ventilation, respiratory protection is not necessary.[1] If aerosols may be generated, use a NIOSH-approved respirator.[2]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.

cluster_prep cluster_handling cluster_post_handling cluster_disposal prep Preparation handling Handling post_handling Post-Handling disposal Disposal review_sds Review SDS don_ppe Don PPE review_sds->don_ppe Proceed prepare_workstation Prepare Workstation don_ppe->prepare_workstation Proceed weigh_transfer Weigh & Transfer prepare_workstation->weigh_transfer Start Experiment reaction_setup Reaction Setup weigh_transfer->reaction_setup Proceed monitor Monitor Reaction reaction_setup->monitor Proceed decontaminate Decontaminate Surfaces monitor->decontaminate Experiment Complete doff_ppe Doff PPE decontaminate->doff_ppe Proceed wash_hands Wash Hands doff_ppe->wash_hands Proceed collect_waste Collect Chemical Waste wash_hands->collect_waste Proceed to Disposal label_waste Label Waste Container collect_waste->label_waste Proceed store_waste Store for Pickup label_waste->store_waste Proceed

Workflow for the safe handling of this compound.

Experimental Protocols

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, or clothing.[1] Do not ingest or inhale.[1] Ensure the work area is well-ventilated.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection: Unused material and any contaminated disposable PPE should be collected in a suitable, labeled container for chemical waste.[1][5]

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not dispose of down the drain or with general laboratory trash.

  • Spill Cleanup: In case of a small spill, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.